4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUSYCCGKZKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328547 | |
| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-94-2 | |
| Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde: Synthesis, Characterization, and Application in ALDH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde (CAS Number: 15182-94-2), a molecule of significant interest in the field of enzyme inhibition and cancer research. While this specific derivative is a niche compound for early-stage discovery, its structural similarity to the well-characterized aldehyde dehydrogenase (ALDH) inhibitor, 4-(diethylamino)benzaldehyde (DEAB), provides a strong rationale for its synthesis and investigation. This document consolidates the available physicochemical data, proposes a robust synthesis protocol based on established chemical principles, outlines methods for its analytical characterization, and details a workflow for evaluating its biological activity.
Strategic Rationale: The Ethoxy Moiety as a Structural Refinement
The scientific interest in this compound stems directly from the extensive body of research on 4-(diethylamino)benzaldehyde (DEAB). DEAB is a potent, reversible inhibitor of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes critical to cellular detoxification and the metabolism of retinoic acid.[1] Several ALDH isoforms are overexpressed in various cancer types, including prostate cancer, and are considered markers for cancer stem cells, contributing to therapeutic resistance.[2]
The addition of a 2-(diethylamino)ethoxy group at the para position of the benzaldehyde core, in place of the simple diethylamino group in DEAB, presents an intriguing modification. This ethoxy linker could modulate several key properties of the molecule:
-
Solubility and Bioavailability: The ether linkage may alter the compound's aqueous solubility and membrane permeability, potentially improving its pharmacokinetic profile.
-
Binding Affinity and Selectivity: The increased size and flexibility of the substituent could influence its interaction with the active site of ALDH isoforms, possibly leading to altered potency or a different selectivity profile compared to DEAB.
-
Metabolic Stability: The ethoxy group might influence the metabolic pathways of the compound, potentially increasing its half-life in biological systems.
These potential advantages make this compound a compelling candidate for researchers seeking to expand the chemical space of ALDH inhibitors for applications in oncology and other fields where ALDH activity is a therapeutic target.
Physicochemical and Safety Profile
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 15182-94-2 | |
| Molecular Formula | C13H19NO2 | [3] |
| Molecular Weight | 221.30 g/mol | [3] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 168 °C at 6 Torr | [1] |
| Density | 1.029 g/cm³ (predicted) | [1] |
Safety Information: While a comprehensive safety profile is not available, a related compound, 4-(Diethylamino)-2-ethoxybenzaldehyde, is classified with the GHS07 pictogram, indicating it is harmful if swallowed (Acute Toxicity 4, Oral). Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.
Proposed Synthesis Protocol: Williamson Ether Synthesis
Reaction Scheme:
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4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde physical and chemical properties
An In-depth Technical Guide to 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde for Researchers, Scientists, and Drug Development Professionals
Core Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its successful application in experimental design, from reaction setup to purification and formulation.
Identity and Structure
This compound features a benzaldehyde scaffold functionalized with a diethylaminoethoxy group at the para-position. This unique structure, combining an electrophilic aldehyde with a basic tertiary amine, is the foundation of its diverse chemical reactivity and applications.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of the title compound. These values are crucial for determining appropriate solvents, reaction temperatures, and purification techniques.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[2-(diethylamino)ethoxy]benzaldehyde | [1] |
| Synonyms | Benzaldehyde, 4-[2-(diethylamino)ethoxy]- | [2] |
| CAS Number | 15182-94-2 | [2][3][4] |
| Molecular Formula | C13H19NO2 | [1][2][3] |
| Molecular Weight | 221.3 g/mol | [2][3] |
| Appearance | Off-white to light yellow powder | [5] |
| Boiling Point | 168 °C at 6 Torr | [2] |
| pKa (predicted) | 9.50 ± 0.25 | [2] |
| Density (predicted) | 1.029 ± 0.06 g/cm³ | [2] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method is favored for its reliability and scalability.
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction, workup, and purification. The causality behind each step is explained to ensure a deep understanding of the process.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, combine p-hydroxybenzaldehyde, potassium carbonate (as a base), and a polar aprotic solvent like DMF. The base is essential to deprotonate the phenolic hydroxyl group of p-hydroxybenzaldehyde, forming a nucleophilic phenoxide.
-
Addition of Alkylating Agent: To the stirred mixture, add 2-(diethylamino)chloroethane hydrochloride. The use of the hydrochloride salt is common, and the base in the reaction mixture neutralizes it to the free amine.
-
Reaction: Heat the mixture (e.g., to 80°C) and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water. This step is crucial for dissolving the inorganic salts. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The organic phase now contains the desired product.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography to yield the final product.
Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a valuable intermediate in various synthetic applications, particularly in the pharmaceutical industry.
Reactivity Profile
-
The Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted to other functional groups, such as amines (via reductive amination), alcohols (via reduction), and carboxylic acids (via oxidation).
-
The Diethylamino Group: The tertiary amine is basic and can be protonated to form a water-soluble salt. This property is often exploited in the final stages of drug synthesis to improve the bioavailability of the active pharmaceutical ingredient (API).
Applications in Drug Discovery
The diethylaminoethoxy moiety is a common structural motif in many biologically active compounds. Its presence can enhance pharmacokinetic properties. The aldehyde serves as a versatile synthetic handle for building more complex molecules. For instance, it is a precursor in the synthesis of Itopride, a gastroprokinetic agent.[6] It is also used in the preparation of cyclosporin A analogs which act as NTCP inhibitors.[7] Furthermore, derivatives of this compound, such as its hydrazone forms, have been investigated for their potential as antiamoebic agents.[8]
Logical Flow: From Intermediate to Potential Therapeutic
Caption: The role of the title compound in a drug discovery pipeline.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Always use safety goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (E)-4-(2-(dimethylamino)ethoxy)benzaldehyde Oxime in Modern Chemical Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Chloro-4'-[2-(diethylamino)-ethoxy]-α-ethyl-benzhydrol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(diethylamino)- (CAS 120-21-8). Retrieved from [Link]
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PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]
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PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. Retrieved from [Link]
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Chemdad. (n.d.). This compound. Retrieved from [Link]
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J&H CHEM. (n.d.). Benzaldehyde,2-[2-(diethylamino)ethoxy]- CAS NO.14573-92-3. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis route of the studied compounds. Retrieved from [Link]
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An In-depth Technical Guide to 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
This technical guide provides a comprehensive overview of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. This document details its physicochemical properties, a robust synthesis protocol, and thorough analytical characterization methods, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
This compound is a substituted aromatic aldehyde. Its structure features a benzaldehyde core with a diethylamino-ethoxy group at the para position. This structural arrangement imparts specific chemical reactivity and physical properties that are leveraged in various synthetic applications.
Molecular Formula and Weight
The chemical formula for this compound is C13H19NO2 [1][2][3][4]. This composition gives it a molecular weight of approximately 221.30 g/mol [2][4].
Physicochemical Properties Summary
A compilation of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C13H19NO2 | [1][2][3][4] |
| Molecular Weight | 221.30 g/mol | [2][4] |
| CAS Number | 15182-94-2 | [3] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | Not definitively available | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde attacks 2-diethylaminoethyl chloride.
Causality of Experimental Choices
The choice of the Williamson ether synthesis is predicated on its reliability and high yield for forming aryl ethers. The use of a strong base, such as sodium hydride or potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde, thereby generating a potent nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and leaving the "naked" phenoxide anion to readily attack the electrophilic carbon of 2-diethylaminoethyl chloride.
Detailed Step-by-Step Methodology
Materials:
-
4-hydroxybenzaldehyde
-
2-diethylaminoethyl chloride hydrochloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Addition of Alkyl Halide: Add 2-diethylaminoethyl chloride hydrochloride (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis Workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the aromatic protons (two doublets in the range of 6.9-7.8 ppm), the ethoxy protons (two triplets for the -OCH2- and -NCH2- groups), and the ethyl groups on the nitrogen (a quartet and a triplet).
-
13C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at around 191 ppm. Aromatic carbons will appear in the 114-164 ppm region. The carbons of the ethoxy and diethylamino groups will be observed in the upfield region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm-1.
-
C-H stretching vibrations for the aromatic ring just above 3000 cm-1 and for the aliphatic chains just below 3000 cm-1.
-
C-O-C stretching vibrations for the ether linkage in the 1250-1050 cm-1 region.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) in the mass spectrum would be observed at an m/z value corresponding to its molecular weight (approximately 221.30).
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its reagents. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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Wiley-VCH. p-[2-(diethylamino)ethoxy]benzaldehyde - Optional[13C NMR]. [Link]
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SpectraBase. Benzaldehyde, 4-(diethylamino)-2-methoxy- - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]
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An In-depth Technical Guide to 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde: A Versatile Aldehyde Dehydrogenase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde is an aromatic aldehyde that has garnered interest within the scientific community, primarily as a structural analog of the well-characterized aldehyde dehydrogenase (ALDH) inhibitor, 4-(diethylamino)benzaldehyde (DEAB). Aldehyde dehydrogenases represent a superfamily of enzymes crucial for the detoxification of both endogenous and exogenous aldehydes.[1] The overexpression of certain ALDH isoforms is strongly correlated with cancer stem cell populations and resistance to chemotherapy, making ALDH a compelling target for novel anticancer therapeutics.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and its putative role as an ALDH inhibitor, supported by insights from related compounds.
Chemical Identity and Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its application in research and development.
Synonyms and Identifiers
This compound is known by several names in chemical literature and supplier catalogs:
-
Systematic Name: 4-(2-(Diethylamino)ethoxy)benzaldehyde
-
Other Names:
-
CAS Number: 15182-94-2[4]
-
Molecular Formula: C13H19NO2[4]
-
MDL Number: MFCD00065286[4]
Trade Names and Supplier Codes
As a research chemical, this compound is not typically marketed under specific trade names. However, it is available from various chemical suppliers under their specific product codes. A notable example is:
-
AldrichCPR S448869 from Sigma-Aldrich.[4]
It is important to note that "AldrichCPR" signifies a product provided for early discovery research, and the supplier may not provide extensive analytical data.[4] Buyers are responsible for confirming the identity and purity of the compound.[4]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental protocols, including solvent selection and formulation.
| Property | Value | Source |
| Molecular Weight | 221.30 g/mol | [4] |
| Boiling Point | 168 °C at 6 Torr | [3] |
| Polar Surface Area | 29.5 Ų | [3] |
| InChIKey | NYCUSYCCGKZKBM-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established and reliable method in organic chemistry. This process involves the reaction of a phenoxide with a primary alkyl halide. In this case, the synthesis would logically start from 4-hydroxybenzaldehyde and 2-chloro-N,N-diethylethanamine.
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol (Adapted from a similar synthesis)
The following is a representative protocol adapted from the synthesis of the analogous dimethylamino compound.
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Addition of Alkyl Halide: To this mixture, add 2-chloro-N,N-diethylethanamine hydrochloride. A tertiary amine like triethylamine can be added to neutralize the hydrochloride salt.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80°C) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation under reduced pressure to yield pure this compound.
Mechanism of Action and Biological Activity: An Aldehyde Dehydrogenase Inhibitor
While direct biological data for this compound is scarce in published literature, its structural similarity to 4-(diethylamino)benzaldehyde (DEAB) strongly suggests that it functions as an inhibitor of aldehyde dehydrogenases (ALDHs). DEAB is a well-documented, reversible, and broad-spectrum (pan) ALDH inhibitor.[2][5]
The Role of ALDH in Disease
The ALDH superfamily consists of 19 human isoforms that play critical roles in various cellular processes, including the detoxification of harmful aldehydes and the synthesis of retinoic acid.[1] Several ALDH isoforms, particularly ALDH1A1 and ALDH1A3, are highly expressed in cancer stem cells (CSCs) and are associated with resistance to various cancer therapies.[2] This makes ALDH a promising therapeutic target.
Inferred Mechanism of Action
DEAB acts as a competitive inhibitor with respect to the aldehyde substrate for several ALDH isoforms.[6] Given the structural conservation, it is highly probable that this compound also binds to the active site of ALDH enzymes, competing with endogenous and exogenous aldehyde substrates. The diethylamino and benzaldehyde moieties are key for this interaction. The addition of the ethoxy group may influence the compound's solubility, cell permeability, and binding affinity to different ALDH isoforms, potentially offering a different selectivity profile compared to DEAB.
The following diagram illustrates the proposed inhibitory mechanism.
Caption: Competitive inhibition of ALDH by this compound.
Context from DEAB and its Analogs
Research on a library of 40 DEAB analogs has provided valuable insights into the structure-activity relationship for ALDH inhibition.[2] Studies have shown that modifications to the benzaldehyde ring can lead to increased potency and selectivity for specific ALDH isoforms.[2][7] For instance, certain analogs have demonstrated potent inhibitory activity against ALDH1A3 and ALDH3A1, along with increased cytotoxicity against prostate cancer cell lines compared to DEAB.[2][7] This suggests that this compound could also exhibit potent and potentially selective ALDH inhibitory activity.
Applications in Research and Drug Development
The primary application of this compound is in the field of cancer research, particularly in the study of cancer stem cells and the development of novel therapeutics targeting ALDH.
-
Probing ALDH Activity: This compound can be used as a tool to investigate the role of ALDH in various biological processes, including drug resistance and cell differentiation.
-
Cancer Stem Cell Research: Similar to DEAB's use in the Aldefluor assay to identify ALDH-positive cell populations, this analog could be explored for similar applications, potentially with a different isoform selectivity.[5][8]
-
Drug Discovery Scaffold: The this compound structure can serve as a scaffold for the development of more potent and isoform-selective ALDH inhibitors for therapeutic use.
Additionally, derivatives of the structurally similar 4-(2-(dimethylamino)ethoxy) moiety have been investigated for other biological activities, such as antiamoebic agents, highlighting the potential for broader applications of this chemical class.[9]
Experimental Protocol: In Vitro ALDH Inhibition Assay
The following is a detailed protocol for determining the inhibitory potential of this compound against a specific ALDH isoform in vitro. This is a representative colorimetric assay.
Materials and Reagents
-
Recombinant human ALDH enzyme (e.g., ALDH1A1)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
NAD+
-
Aldehyde substrate (e.g., benzaldehyde or a specific substrate for the isoform)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Assay Workflow
Caption: Workflow for an in vitro ALDH inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor stock solution in the assay buffer.
-
Prepare working solutions of the ALDH enzyme, NAD+, and the aldehyde substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the NAD+ solution to all wells.
-
Add the ALDH enzyme solution to all wells except for the "no enzyme" control wells.
-
Add the serially diluted inhibitor to the test wells. Add the same volume of vehicle (e.g., DMSO diluted in buffer) to the control wells.
-
-
Pre-incubation:
-
Mix the contents of the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the aldehyde substrate solution to all wells.
-
Immediately start measuring the absorbance at 340 nm (for NADH production) kinetically over a period of 30 minutes, or take an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
This compound is a valuable research chemical with significant potential as a modulator of aldehyde dehydrogenase activity. While direct biological data remains to be extensively published, the wealth of information on its structural analog, DEAB, provides a strong rationale for its investigation as a pan-ALDH inhibitor. Its straightforward synthesis and the potential for chemical modification make it an attractive scaffold for the development of next-generation, isoform-selective ALDH inhibitors for therapeutic applications in oncology and other fields where ALDH plays a critical role. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their studies.
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The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Preliminary Hazard Assessment
Introduction and Data Availability
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde is a substituted benzaldehyde derivative with potential applications in pharmaceutical and chemical synthesis. Its structure incorporates a benzaldehyde core, an ether linkage, and a tertiary amine (diethylamino) group, each contributing to its overall chemical reactivity and toxicological profile.
In the absence of a specific SDS, a robust safety protocol must be developed by extrapolating data from structurally similar compounds. This guide follows this principle, deriving handling precautions from the known hazards of close structural analogues:
-
4-[2-(Dimethylamino)ethoxy]benzaldehyde (the dimethyl analogue)[2]
-
4-Diethylaminobenzaldehyde (lacks the ethoxy bridge)[3][4][5]
-
4-(Diethylamino)-2-hydroxybenzaldehyde (a hydroxylated analogue)[6][7]
-
General data for Benzaldehyde and its derivatives[8][9][10][11]
This approach allows for a conservative and scientifically grounded estimation of the potential hazards, ensuring a high margin of safety.
Predicted Hazard Identification
Based on the GHS classifications of its analogues, this compound should be handled as a substance with the potential for significant acute and chronic health effects. The primary hazards are summarized below.
| Hazard Class | Predicted Classification | Rationale and Contributing Structural Moieties |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | The benzaldehyde analogue, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, is classified as harmful if swallowed[2]. Benzaldehyde itself is also classified as H302 (Harmful if swallowed)[8][10]. |
| Skin Corrosion/Irritation | Category 1B or 2: Causes severe skin burns and irritation. | The dimethylamino analogue is classified as Category 1B, causing severe burns[2]. The 4-diethylamino analogue is classified as Category 2, causing skin irritation[3][5]. The tertiary amine functional group often imparts a corrosive or irritant nature. A conservative approach dictates treating it as potentially causing severe burns. |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Analogues consistently show classifications for severe eye damage or serious eye irritation (Category 1 or 2)[2][3][6]. The potential for basicity from the amine and general irritancy of aldehydes makes this a critical concern. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Both the dimethylamino and diethylamino analogues are classified as potentially causing respiratory irritation[2][3][6]. Aldehyde vapors and fine dusts are known respiratory tract irritants[11]. |
Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure by controlling the chemical at its source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood[2]. This is non-negotiable and serves to contain any dust, aerosols, or vapors, protecting the user from respiratory exposure[9].
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[12].
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity to the workstation is mandated for immediate response to accidental exposures[2][9].
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is required to protect from residual hazards that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and based on the specific tasks being performed.
-
Eye and Face Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[2][5]. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene protective gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use[13]. Given the lack of specific breakthrough data, a double-gloving strategy is recommended for extended manipulations. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. It should be kept fully fastened to protect underlying clothing and skin[9].
-
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[2]. However, reliance on respirators is a less preferred control measure, and their use requires a formal respiratory protection program, including fit-testing and training[14].
Caption: PPE selection workflow for handling the compound.
Section 3: Standard Operating Procedures for Safe Handling & Storage
Adherence to methodical protocols is paramount for preventing accidents and ensuring experimental integrity.
Handling Protocol
-
Preparation: Before handling, clearly label all containers. Review this guide and any relevant experimental protocols. Ensure the fume hood is operational and the work area is clean and uncluttered[13].
-
Weighing: Conduct all weighing of the solid material on a tared weigh boat or paper inside the fume hood to contain any dust.
-
Transfers: Use spatulas or powder funnels for solid transfers to minimize dust generation. For solutions, use appropriate volumetric glassware and pipettes. Avoid creating aerosols.
-
Post-Handling: After handling, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn[8][15]. Contaminated lab coats should be professionally laundered and not taken home[16].
Storage Protocol
-
Container: Store the compound in a tightly sealed, clearly labeled container[3][12].
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals[2][16]. The storage area should be secured and locked[2][3].
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2]. Aldehydes can be sensitive to air and light, so storage under an inert atmosphere (like nitrogen or argon) in an amber vial is recommended to preserve purity and prevent hazardous reactions[12].
Section 4: Emergency Procedures for Spills and Exposures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
The following measures are based on the hazardous properties of structural analogues and should be administered while seeking immediate professional medical attention[2][3].
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. [2][17] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][8] |
Chemical Spill Response
The response protocol depends on the scale of the spill. In all cases, the first priority is personal safety[17].
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, volatile, or in a poorly ventilated area, evacuate the area[14][18].
-
Assess: From a safe distance, assess the extent of the spill and the associated hazards. Do not attempt cleanup if you are not trained, do not have the correct PPE, or feel it is unsafe[17].
-
Control & Contain: For small, manageable spills:
-
Clean Up:
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container[3].
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
-
Dispose: All cleanup materials, including contaminated PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations[4][15].
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Solubility of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde in different solvents
An In-Depth Technical Guide to the Solubility of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in medicinal chemistry and drug development.[3][4] Lacking extensive published solubility data for this specific molecule, this document synthesizes theoretical principles of solubility with a robust, actionable experimental protocol for its precise determination. We will explore the structural attributes of this compound to predict its behavior in a range of common laboratory solvents. Furthermore, a detailed, self-validating experimental workflow for quantitative solubility analysis using UV-Vis spectroscopy is presented, designed to yield reliable and reproducible data for research and development applications.
Introduction: The Significance of this compound
This compound belongs to a class of substituted benzaldehydes, which are pivotal scaffolds in medicinal chemistry. The parent compound, 4-(diethylamino)benzaldehyde, has been extensively studied as an inhibitor of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various cancer types.[3][4] The structural complexity of the title compound, featuring a benzaldehyde core, an ether linkage, and a tertiary amine, suggests a nuanced solubility profile that is highly dependent on the solvent environment. Understanding this profile is paramount for its application in areas such as formulation development, reaction chemistry, and biological screening.
The molecule's structure combines both hydrophobic and hydrophilic elements. The benzene ring is inherently hydrophobic, while the ether oxygen and the nitrogen of the diethylamino group can act as hydrogen bond acceptors, and the tertiary amine can be protonated in acidic conditions, significantly increasing aqueous solubility.[5][6] This amphiphilic nature suggests that its solubility will vary considerably across solvents of different polarities.
Theoretical Framework for Solubility Prediction
The foundational principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The solubility of this compound can be predicted by analyzing its structural features in the context of different solvent classes.
Molecular Structure Analysis:
-
Benzene Ring and Ethyl Groups: These nonpolar hydrocarbon portions contribute to the molecule's hydrophobicity and favor solubility in nonpolar solvents.
-
Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.
-
Ether Linkage (-O-): The ether oxygen is a hydrogen bond acceptor, contributing to polarity.
-
Tertiary Amine (-N(CH₂CH₃)₂): The diethylamino group is basic and contains a lone pair of electrons on the nitrogen, making it a hydrogen bond acceptor. In acidic media, this group can be protonated to form a cationic species, which would dramatically increase its solubility in polar protic solvents like water.[8]
Predicted Solubility in Different Solvent Classes:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar aromatic ring and alkyl chains will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a significant dipole moment that can engage in dipole-dipole interactions with the polar aldehyde and ether functionalities. The absence of acidic protons in the solvent prevents protonation of the amine. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate (pH-dependent) | The presence of both polar functional groups (aldehyde, ether, amine) and a significant nonpolar backbone leads to a complex interaction. Solubility in water is expected to be low at neutral pH but will increase significantly in acidic conditions due to the protonation of the basic diethylamino group.[8] In alcohols, solubility is likely to be higher than in water due to the organic nature of the solvent. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for the quantitative determination of the solubility of this compound using UV-Visible spectrophotometry, a technique well-suited for chromophoric compounds like benzaldehyde derivatives.[9][10]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, acetonitrile, hexane) of analytical grade
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
UV-Vis spectrophotometer and quartz cuvettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of a Standard Stock Solution and Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., ethanol or acetonitrile) to prepare a concentrated stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a dilute solution from 200-400 nm.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it), validating Beer-Lambert's law for this compound under the chosen conditions.[9]
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.[11]
-
-
Sample Analysis:
-
After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a chemical-resistant filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample from its absorbance.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and analysis.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | Polar Protic | [Experimental Value] | [Calculated Value] |
| Water (pH 2.0) | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |
The results from such an experiment would provide a quantitative basis to confirm or refine the initial predictions. For instance, a significantly higher solubility in acidic water compared to neutral water would validate the crucial role of the basic amine in modulating aqueous solubility.
Conclusion
References
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The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of Benzaldehyde Derivatives
Abstract
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold for a vast and diverse class of derivatives exhibiting a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of benzaldehyde derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship insights. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Versatile Chemistry of Benzaldehyde
The benzaldehyde framework, consisting of a benzene ring substituted with a formyl group, is a privileged structure in medicinal chemistry. The reactivity of the aldehyde group allows for a wide array of chemical transformations, including oxidations, reductions, and condensation reactions, enabling the synthesis of a vast library of derivatives.[1] Furthermore, the aromatic ring can be functionalized with various substituents, which modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This chemical versatility is the cornerstone of the diverse biological activities observed in its derivatives, making them compelling candidates for drug discovery and development.[1][2] This guide will delve into the key therapeutic areas where benzaldehyde derivatives have shown significant promise.
Anticancer Activity: Targeting Malignancy on Multiple Fronts
Benzaldehyde and its derivatives have emerged as potent agents against various cancers, exhibiting cytostatic and cytotoxic effects through diverse and intricate mechanisms.[3][4]
Mechanisms of Anticancer Action
Recent research has illuminated several key pathways through which benzaldehyde derivatives exert their anticancer effects:
-
Inhibition of the 14-3-3ζ Protein Interaction: A pivotal mechanism involves the disruption of the interaction between the signaling protein 14-3-3ζ and its client proteins.[5][6] Specifically, benzaldehyde has been shown to prevent the binding of 14-3-3ζ to the Ser28-phosphorylated form of histone H3 (H3S28ph).[5][7] This interaction is crucial for cancer cell survival, treatment resistance, and the expression of genes related to epithelial-mesenchymal plasticity (EMP), a process critical for metastasis.[5][7] By inhibiting this interaction, benzaldehyde derivatives can suppress tumor growth, prevent metastasis, and overcome resistance to conventional therapies like radiation and tyrosine kinase inhibitors.[4][5][7]
-
Suppression of Pro-Survival Signaling Pathways: Benzaldehyde has been demonstrated to inhibit multiple cancer-related signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[6][7] This broad-spectrum inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells, while often sparing normal cells.[6]
-
Induction of Apoptosis: Thiosemicarbazones derived from substituted benzaldehydes are known to induce apoptosis, a form of programmed cell death.[8] Their mechanism is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[8]
Promising Benzaldehyde Derivatives with Anticancer Properties
-
Salicylaldehyde Benzoylhydrazones: These derivatives, particularly those with methoxy substitutions, have demonstrated potent antiproliferative effects against leukemia and breast cancer cell lines.[9] Some analogs exhibit exceptional selectivity, showing no toxicity to normal human embryonic kidney (HEK-293) cells.[9]
-
Benzyloxybenzaldehyde Derivatives: Certain compounds with a benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes.[10]
Experimental Workflow: Evaluating Anticancer Efficacy
A standard workflow for assessing the anticancer potential of novel benzaldehyde derivatives involves a multi-tiered approach, starting with in vitro assays and progressing to in vivo models.
Caption: Key anti-inflammatory pathways modulated by benzaldehyde derivatives.
Experimental Protocol: Measuring Nitric Oxide Production
The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the benzaldehyde derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Antioxidant Activity: Scavenging Free Radicals
Benzaldehyde derivatives, particularly those with hydroxyl substitutions, can act as potent antioxidants. [11][12]
Structure-Antioxidant Capacity Relationship
The antioxidant capacity (AOC) of dihydroxybenzaldehydes is not solely dependent on the number of hydroxyl groups but is significantly influenced by their position on the benzene ring. [11]Electron-donating derivatives exhibit antioxidant activity, and their efficacy is related to their oxidation potential. [11]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the benzaldehyde derivative to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Perspectives
The diverse and potent biological activities of benzaldehyde derivatives underscore their immense potential in drug discovery. Their chemical tractability allows for the fine-tuning of their pharmacological profiles, paving the way for the development of novel therapeutics with enhanced efficacy and selectivity. Future research should focus on the synthesis of new derivatives, comprehensive structure-activity relationship studies, and in-depth investigations into their mechanisms of action using advanced molecular and cellular techniques. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-termin
- Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp.
- Exploring the Synthesis and Applications of Benzaldehyde Deriv
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- Stopping pancreatic cancer spread using benzaldehyde. ecancer.
- Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Compar
- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. MDPI.
- What are the uses of benzaldehyde in the pharmaceutical industry?. Parchem.
- Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional p
- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. NIH.
- Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Stealth Startup.
- Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity.
- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
- Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
- Antioxidant activity of benzalacetone and its derivatives..
- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
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Methodological & Application
Synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, a key intermediate in pharmaceutical development. The protocol details the Williamson ether synthesis of this compound from 4-hydroxybenzaldehyde and 2-diethylaminoethyl chloride hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a benzaldehyde core with a diethylaminoethoxy side chain, makes it a versatile building block. Notably, related structures are integral to the development of prokinetic agents, such as Itopride Hydrochloride, which is used to treat gastrointestinal disorders.[1] The synthesis of this and similar compounds is crucial for advancing therapeutic solutions.[1] Furthermore, derivatives of 4-(diethylamino)benzaldehyde have been investigated for their potential as inhibitors of aldehyde dehydrogenases (ALDHs), enzymes overexpressed in various cancers, highlighting the broader therapeutic interest in this class of molecules.[2]
This application note provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5]
Principle and Mechanism
The synthesis of this compound from 4-hydroxybenzaldehyde and 2-diethylaminoethyl chloride is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6]
The core steps of the mechanism are:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a strong base, typically an alkali metal hydroxide or carbonate, to form a more nucleophilic phenoxide ion.[6]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 2-diethylaminoethyl chloride. This attack occurs from the backside of the carbon-chlorine bond.[3]
-
Displacement: The chloride ion, being a good leaving group, is displaced, resulting in the formation of the desired ether, this compound.
For this specific synthesis, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between the aqueous phase (containing the phenoxide) and the organic phase (containing the alkyl halide).[3][7] The PTC helps to transport the phenoxide ion into the organic phase, thereby increasing the reaction rate.[7]
Caption: Figure 1. Williamson Ether Synthesis Workflow.
Experimental Protocol
This protocol outlines the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 0.082 |
| 2-Diethylaminoethyl chloride hydrochloride | C₆H₁₅Cl₂N | 172.10 | 15.5 g | 0.090 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 24.8 g | 0.180 |
| Potassium Iodide (KI) | KI | 166.00 | 1.36 g | 0.0082 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (10.0 g, 0.082 mol), anhydrous potassium carbonate (24.8 g, 0.180 mol), and potassium iodide (1.36 g, 0.0082 mol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Add 2-diethylaminoethyl chloride hydrochloride (15.5 g, 0.090 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Safety Precautions
-
2-Diethylaminoethyl chloride hydrochloride is toxic and corrosive. It can cause severe skin burns and eye damage and is suspected of causing genetic defects.[8][9] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11][12]
-
4-Hydroxybenzaldehyde is an irritant. Avoid contact with skin and eyes.[13]
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.
-
Potassium carbonate is an irritant. Avoid dust inhalation and contact with skin and eyes.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm, singlet), aromatic protons (doublets around 7.8 and 7.0 ppm), ethoxy protons (triplet and quartet), and diethylamino protons (quartet and triplet).[14] |
| ¹³C NMR | Peaks for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the side chain. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), and C-O-C stretch of the ether (~1250 cm⁻¹).[14] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 221.30 g/mol .[15][16] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time and monitor by TLC. Check the quality of the reagents, especially the base and alkylating agent. |
| Inefficient extraction. | Ensure thorough mixing during extraction and use an adequate volume of extraction solvent. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize reaction time and temperature. Purify the product carefully using column chromatography. |
| Incomplete removal of starting materials or by-products. | Ensure efficient washing during the work-up procedure. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The Williamson ether synthesis is a robust method for this transformation, and by following the outlined procedures and safety precautions, researchers can successfully prepare this important pharmaceutical intermediate. Proper characterization is essential to confirm the identity and purity of the final product.
References
-
Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
CLP Regulation. (2013, July 29). MSDS: 2-Diethylamino ethyl chloride hydrochloride solution. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2021, October). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. Retrieved from [Link]
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
-
ResearchGate. (2013, January). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (E)-4-(2-(dimethylamino)ethoxy)benzaldehyde Oxime in Modern Chemical Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 13). 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2018, January). Synthesis of the compounds. (a) 4-hydroxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde, piperidine, toluene, reflux, 3 h. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development. Retrieved from [Link]
- Woo, E. C., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848.
-
All About Drugs. (2014, July 28). 4-Ethoxybenzaldehyde NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzaldehyde, 4-(diethylamino)-2-methoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4-(2-(Diethylamino)ethoxy)-benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Benzaldehydes
The 4-(2-(diethylamino)ethoxy)-benzaldehyde scaffold is a key pharmacophore in medicinal chemistry. This structural motif is present in a variety of biologically active molecules, including selective estrogen receptor modulators (SERMs) and aldehyde dehydrogenase (ALDH) inhibitors.[1] The presence of the diethylaminoethoxy side chain often enhances bioavailability and modulates the pharmacological activity of the parent molecule. Derivatives of this benzaldehyde are crucial intermediates in the synthesis of novel therapeutic agents, making a robust and well-characterized synthetic protocol essential for researchers in drug discovery and development. This guide provides a detailed, field-proven protocol for the synthesis of 4-(2-(diethylamino)ethoxy)-benzaldehyde, grounded in the principles of the Williamson ether synthesis.
Reaction Principle: The Williamson Ether Synthesis
The core of this synthetic protocol is the Williamson ether synthesis, a classic and reliable method for forming ethers.[2] This reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (an alkoxide) acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether linkage.[2]
In this specific application, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride, leading to the formation of the desired ether product, 4-(2-(diethylamino)ethoxy)-benzaldehyde.
The general mechanism is depicted below:
Caption: General workflow of the Williamson ether synthesis for preparing 4-(2-(diethylamino)ethoxy)-benzaldehyde.
Experimental Protocol
This protocol is a robust method for the synthesis of 4-(2-(diethylamino)ethoxy)-benzaldehyde, adapted from established procedures for similar etherification reactions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 1.0 |
| 2-(Diethylamino)ethyl chloride hydrochloride | 869-24-9 | 172.10 | 1.2 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 2.5 |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
Equipment
-
Three-necked round-bottom flask with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 4-hydroxybenzaldehyde).
-
Flush the flask with nitrogen gas.
-
-
Addition of Alkylating Agent:
-
In a separate flask, dissolve 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred suspension of 4-hydroxybenzaldehyde and potassium carbonate at room temperature over 30 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring under a nitrogen atmosphere for 12-18 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (approximately 10 times the volume of DMF used).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water (2 x volume of the organic layer) followed by brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-(2-(diethylamino)ethoxy)-benzaldehyde as a pale yellow oil or solid.
-
Caption: Detailed experimental workflow for the synthesis of 4-(2-(diethylamino)ethoxy)-benzaldehyde.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(2-(diethylamino)ethoxy)-benzaldehyde.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons (two doublets in the range of 6.9-7.8 ppm), and the protons of the diethylaminoethoxy side chain, including triplets for the methyl groups and quartets and triplets for the methylene groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule. Key signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the ethoxy and diethylamino groups. A predicted spectrum is available from online databases for comparison.
-
IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the aldehyde carbonyl (C=O) stretch around 1680-1700 cm⁻¹. Other characteristic peaks include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic groups.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product (C₁₃H₁₉NO₂; MW: 221.30 g/mol ). The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
4-Hydroxybenzaldehyde: Causes skin and serious eye irritation.[3][4]
-
2-(Diethylamino)ethyl chloride hydrochloride: Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[5]
-
Potassium Carbonate: Causes skin and serious eye irritation.[6]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and causes serious eye irritation. May damage the unborn child.[7]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent unwanted side reactions, particularly the hydrolysis of the alkylating agent.
-
Incomplete Reaction: If TLC analysis indicates an incomplete reaction after 18 hours, the reaction time can be extended, or a slight excess of the alkylating agent and base can be added.
-
Low Yield: Low yields may result from incomplete reaction, degradation of the product during work-up, or inefficient extraction. Ensure thorough extraction and handle the product with care during purification.
-
Side Reactions: The primary potential side reaction is the E2 elimination of the alkyl halide, which is more likely with sterically hindered bases or higher reaction temperatures. The use of potassium carbonate helps to minimize this.
Conclusion
The protocol detailed in these application notes provides a reliable and reproducible method for the synthesis of 4-(2-(diethylamino)ethoxy)-benzaldehyde and its derivatives. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.
References
-
Synerzine. (n.d.). Safety Data Sheet: Benzaldehyde, 4-hydroxy-. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]
-
RCI Labscan Limited. (2021, April 1). Safety Data Sheet: dimethylformamide. [Link]
-
ASTHA Chemicals. (2022, December 1). Safety Data Sheet: Potassium Carbonate, Anhydrous. [Link]
-
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]
-
PubChem. (n.d.). 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde. [Link]
-
PubMed. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]
-
SpectraBase. (n.d.). p-[2-(diethylamino)ethoxy]benzaldehyde. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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The Versatile Role of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of contemporary organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, a substituted aromatic aldehyde, has emerged as a highly versatile and valuable building block. Its unique structural features—a reactive aldehyde functionality, an electron-donating alkoxy group, and a tertiary amine moiety—collectively impart a rich and tunable reactivity profile. This guide provides an in-depth exploration of the applications of this compound, offering detailed application notes and robust protocols for its utilization in key organic transformations. Designed for researchers, scientists, and professionals in drug development, this document aims to serve as a practical resource for harnessing the full synthetic potential of this important intermediate.
Compound Profile and Physicochemical Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The table below summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Formula | C13H19NO2 | [1] |
| Molecular Weight | 221.30 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 15182-94-2 | |
| LogP | 3.67 | [3] |
Safety Information: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as an acute oral toxicant (Category 4) and can cause skin and serious eye irritation.[2][4] Always consult the latest Safety Data Sheet (SDS) before use.[4]
Core Applications in Organic Synthesis
The reactivity of this compound is dominated by the chemistry of its aldehyde group, which is activated by the electron-donating nature of the para-alkoxy substituent. This electronic configuration makes it an excellent substrate for a variety of condensation and addition reactions. The following sections detail its application in several cornerstone reactions of organic synthesis.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[5] this compound is an ideal substrate for this reaction, leading to the formation of electron-rich α,β-unsaturated systems that are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[6][7]
Application Note: The electron-donating diethylamino-ethoxy group at the para position enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the carbanion of the active methylene compound. This leads to high yields and often rapid reaction times. The resulting products, bearing a stilbene-like core with a built-in fluorophore (the diethylamino group), are of particular interest in the development of fluorescent probes and nonlinear optical materials.[6][8]
Caption: Knoevenagel Condensation Workflow.
Detailed Protocol: Synthesis of 2-(4-(2-(diethylamino)ethoxy)benzylidene)malononitrile
This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[9][10]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in a minimal amount of ethanol.
-
To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired α,β-unsaturated nitrile as a crystalline solid.
Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11] This reaction is highly valued for its reliability in forming a C=C double bond at a specific location. The use of this compound in the Wittig reaction provides a direct route to stilbene derivatives with defined stereochemistry.
Application Note: The electronic nature of the ylide plays a crucial role in determining the stereochemical outcome of the reaction. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favor the formation of the (E)-alkene, while unstabilized ylides tend to yield the (Z)-alkene.[11] The reaction with this compound proceeds efficiently, and the resulting products are valuable for applications in materials science and as pharmaceutical intermediates.[12][13][14]
Caption: Wittig Reaction Workflow.
Detailed Protocol: Synthesis of Ethyl (E)-3-(4-(2-(diethylamino)ethoxy)phenyl)acrylate
This protocol is based on established solvent-free and solvent-based Wittig reactions with benzaldehyde derivatives.[13][15]
Materials:
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq)
-
Dichloromethane (DCM) or solvent-free conditions
-
Hexanes for purification
-
Conical vial or round-bottom flask
-
Stirring apparatus
Procedure:
-
Solvent-Free Method: In a conical vial, combine this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction mixture will likely become a thick paste.
-
After the reaction is complete (monitored by TLC), add hexanes to the vial and stir to dissolve the alkene product, leaving the triphenylphosphine oxide byproduct as a solid.
-
Filter the mixture to remove the solid byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Solvent-Based Method: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, evaporate the DCM. Add hexanes to the residue and proceed with filtration as described in the solvent-free method.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Reductive Amination and Schiff Base Formation: Crafting Novel Amine Derivatives
Reductive amination is a highly efficient method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[16] The reaction proceeds through the initial formation of a Schiff base (imine) via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction of the imine intermediate.[17] this compound serves as an excellent electrophile in this transformation.
Application Note: The formation of the Schiff base intermediate is a key step and is often catalyzed by mild acid.[18] The subsequent reduction can be achieved with a variety of reducing agents, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde.[16] This methodology provides access to a wide array of substituted amines, which are prevalent structures in pharmacologically active compounds and functional materials. The Schiff bases themselves are also of interest due to their biological activities and use as ligands in coordination chemistry.[10]
Caption: Reductive Amination Workflow.
Detailed Protocol: Synthesis of N-(4-(2-(diethylamino)ethoxy)benzyl)aniline
This one-pot protocol is adapted from general procedures for reductive amination.[18][19][20]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in DCM or DCE.
-
Add a few drops of glacial acetic acid to catalyze the formation of the imine.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes, controlling any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the desired secondary amine.
Emerging Applications
Beyond these fundamental transformations, the unique electronic and photophysical properties of molecules derived from this compound make them attractive for advanced applications.
-
Fluorescent Probes: The inherent fluorescence of the diethylamino-substituted aromatic system can be modulated through chemical reactions. For instance, Schiff base formation with specific analytes can lead to a "turn-on" or "turn-off" fluorescent response, enabling the development of chemosensors for metal ions or biologically relevant molecules.[21][22] The ethoxy linker also provides a handle for further functionalization to tune solubility and targeting properties.[17]
-
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer character, from the electron-donating diethylamino-ethoxy group to an electron-accepting moiety introduced via reactions like the Knoevenagel condensation, can result in large second-order nonlinear optical responses.[19] This makes derivatives of this compound promising candidates for applications in optical communications and data processing.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its utility in cornerstone reactions such as the Knoevenagel condensation, Wittig reaction, and reductive amination provides reliable and efficient pathways to a diverse range of complex molecules. The electron-rich nature of this aldehyde not only facilitates these transformations but also imparts desirable photophysical and electronic properties to the resulting products, opening avenues for their application in the development of fluorescent probes, NLO materials, and novel pharmaceutical agents. The protocols and application notes provided herein offer a solid foundation for researchers to explore and exploit the full synthetic potential of this valuable building block.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 411674, this compound. Retrieved from [Link]
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ResearchGate. (2025). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Speed, T. J., et al. (2004). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethoxybenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]
- Fisher Scientific. (2009). Safety Data Sheet: 4-Diethylaminobenzaldehyde.
- Nyugen, K. C., & Weizman, H. (2007). A Solvent-Free Wittig Reaction.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Retrieved from [Link]
- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). Retrieved from [Link]
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- Rasayan Journal of Chemistry. (n.d.).
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National Center for Biotechnology Information. (n.d.). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
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ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- Supporting Information: Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source. (n.d.).
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MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 2,4-Dihydroxybenzaldehyde as a Precursor for Fluorescent Probes.
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Use of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde as a chemical intermediate
An In-Depth Guide to the Application of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde as a Versatile Chemical Intermediate
Authored by: A Senior Application Scientist
This document provides a comprehensive overview of this compound, a bifunctional chemical intermediate of significant interest in pharmaceutical and materials science research. We will explore its core reactivity, detail its applications, and provide validated protocols for its use in synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural features.
Introduction and Physicochemical Profile
This compound, with CAS Number 15182-94-2, is an aromatic aldehyde distinguished by the presence of a diethylamino-ethoxy substituent at the para position.[1][2][3] This unique combination of a reactive aldehyde group and a flexible, basic side-chain makes it a valuable building block for creating complex molecules with tailored properties.
The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, most notably condensation reactions to form imines (Schiff bases). The diethylamino-ethoxy tail, on the other hand, imparts several key characteristics: it enhances solubility in various solvents, provides a basic site that can be protonated to modulate aqueous solubility, and acts as an important pharmacophore in many biologically active compounds.
Key Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₂ | [1][2][4] |
| Molecular Weight | 221.30 g/mol | [1][2][4] |
| CAS Number | 15182-94-2 | [1][2][3] |
| Boiling Point | 168 °C at 6 Torr | [3][5] |
| Density (Predicted) | 1.029 ± 0.06 g/cm³ | [3] |
| Appearance | Solid | [6] |
Core Reactivity and Mechanistic Insights
The utility of this compound stems from the distinct reactivity of its two primary functional regions: the aromatic aldehyde and the tertiary amine side-chain.
The Aldehyde: A Gateway to Schiff Bases and Beyond
The formyl group (-CHO) is the primary site of reactivity. It readily undergoes condensation reactions with primary amines to form Schiff bases (or azomethines), which are compounds containing a carbon-nitrogen double bond.[7][8] This reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Precursor for Fluorescent Probes and Dyes
The core structure, a benzaldehyde with a strong electron-donating dialkylamino group, is a classic example of a push-pull chromophore. Such systems often exhibit interesting photophysical properties, including fluorescence and sensitivity to solvent polarity, due to the formation of a twisted intramolecular charge transfer (TICT) state. [9][10]This makes this compound a valuable precursor for synthesizing novel fluorescent probes and dyes for applications in bio-imaging and materials science. [11][12]The aldehyde can be used to anchor the chromophore to other molecules or polymer matrices.
Detailed Application Protocols
The following protocols are designed to be self-validating and provide clear, actionable steps for common synthetic transformations.
Protocol 1: Synthesis of a Representative Schiff Base
This protocol details the synthesis of N-Benzylidene-4-(2-(diethylamino)ethoxy)aniline via a condensation reaction.
Objective: To synthesize a Schiff base using this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add 10 mmol of aniline dropwise while stirring.
-
Catalyst Addition: Add 3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step. [8][13]4. Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield the pure Schiff base.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, FT-IR, Mass Spectrometry).
Causality Behind Experimental Choices:
-
Solvent: Ethanol is an excellent solvent for both reactants and allows for heating to reflux temperature to increase the reaction rate.
-
Catalyst: Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.
-
Reflux: Heating the reaction provides the necessary activation energy for the dehydration of the hemiaminal intermediate, driving the equilibrium towards the formation of the stable Schiff base product.
Protocol 2: Reductive Amination for Secondary Amine Synthesis
This protocol demonstrates the conversion of the aldehyde to a secondary amine, a common step in building more complex pharmaceutical scaffolds.
Objective: To synthesize a secondary amine via a two-step, one-pot reductive amination.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
Step-by-Step Methodology:
-
Initial Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (5 mmol) and anhydrous DCM (50 mL).
-
Amine Addition: Add benzylamine (5.5 mmol) to the solution and stir the mixture at room temperature for 1 hour. This allows for the in-situ formation of the Schiff base (or the corresponding hemiaminal).
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (7.5 mmol) to the mixture in portions over 15 minutes. NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction's completion via TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude secondary amine product using column chromatography on silica gel.
Causality Behind Experimental Choices:
-
In-Situ Formation: Forming the imine in the same pot before reduction is efficient. The equilibrium favors the imine, which is then immediately reduced, driving the reaction to completion.
-
Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like NaBH₄ because it is less basic, does not reduce the starting aldehyde significantly, and is highly effective at reducing the protonated iminium ion intermediate.
-
Anhydrous Conditions: The reaction should be run under anhydrous conditions as the presence of water can hydrolyze the imine intermediate and decompose the reducing agent.
Conclusion
This compound is a powerful and versatile chemical intermediate. Its bifunctional nature allows for straightforward entry into diverse molecular scaffolds, including biologically active Schiff bases, enzyme inhibitors, and functional materials like fluorescent probes. The protocols provided herein offer robust starting points for researchers to explore the rich chemistry of this valuable building block.
References
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- The Role of (E)-4-(2-(dimethylamino)ethoxy)benzaldehyde Oxime in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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- Synthesis of 4-Chloro-4'-[2-(diethylamino)-ethoxy]-α-ethyl-benzhydrol. PrepChem.com.
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- This compound | 15182-94-2. ChemicalBook.
- Chemical Properties of Benzaldehyde, 4-(diethylamino)- (CAS 120-21-8). Cheméo.
- Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed.
- Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. PubMed.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org.
- 4-[2-(Dimethylamino)ethoxy]benzaldehyde 95% | CAS: 15182-92-0. AChemBlock.
- This compound. Chongqing Chemdad Co.
- Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer. White Rose Research Online.
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- Synthesis And Characterization Of Schiff-Base Ligand Derivative From 4-Aminoantipyrine And Its Transition Metal Complexes.
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- Expansion of the 4-(Diethylamino)
- Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.
- New fluorescent probes for visual proteins Part I. Photophysical properties of 3-(oxo)propenyl-4′-(N,N-dimethylamino)
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The Versatile Precursor: Application Notes and Protocols for Hydrazone Synthesis from 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds with therapeutic potential is a paramount objective. Among these, hydrazones stand out as a privileged class of compounds, renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde as a key precursor for the synthesis of diverse hydrazone derivatives. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the therapeutic applications of the resulting compounds.
The Precursor: Understanding this compound
This compound is an aromatic aldehyde distinguished by the presence of a diethylaminoethoxy substituent at the para position. This functional group imparts specific physicochemical properties to the molecule, such as increased polarity and the potential for forming hydrogen bonds, which can significantly influence its reactivity and the biological activity of its derivatives. The tertiary amine moiety can also be protonated under physiological conditions, potentially enhancing water solubility and interaction with biological targets.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.30 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMF. |
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The synthesis of hydrazones from this compound proceeds via a nucleophilic addition-elimination reaction.[4] This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of a hydrazine or hydrazide then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the stable hydrazone product, characterized by the C=N-NH- functional group.
The reaction is generally carried out in a suitable organic solvent, such as ethanol or methanol, and may require heating to proceed at an optimal rate. The choice of catalyst, solvent, and reaction temperature can influence the reaction time and the yield of the final product.
Experimental Protocols: Synthesis of Hydrazones
This section provides detailed, step-by-step protocols for the synthesis of hydrazones using this compound as the starting material. These protocols are based on established methods for hydrazone synthesis from substituted benzaldehydes.[5][6]
General Protocol for the Synthesis of Hydrazones
This protocol describes a general method for the condensation reaction between this compound and a hydrazine or hydrazide derivative.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazide (e.g., isonicotinic hydrazide, benzohydrazide)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Hydrazine/Hydrazide: To this solution, add a solution of 1 equivalent of the desired hydrazine or hydrazide dissolved in absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or heat under reflux for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave-assisted organic synthesis offers a more sustainable and efficient alternative to conventional heating methods, often leading to shorter reaction times and higher yields.[5]
Materials:
-
Same as in the general protocol
-
Microwave reactor
Procedure:
-
Preparation of Reaction Mixture: In a microwave-safe reaction vessel, combine 1 equivalent of this compound, 1 equivalent of the hydrazine or hydrazide, and a few drops of glacial acetic acid in a minimal amount of a suitable solvent (e.g., ethanol, DMF).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specific temperature and power for a short duration (typically 5-30 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vessel, and isolate and purify the product as described in the general protocol.
Characterization of Synthesized Hydrazones
The structure of the newly synthesized hydrazones should be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=O (if a hydrazide was used), and C=N bonds, confirming the formation of the hydrazone linkage.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure of the molecule, including the chemical shifts of the protons and carbons in the aromatic rings, the diethylaminoethoxy group, and the imine proton.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[7]
Applications in Drug Development: Exploring the Therapeutic Potential
Hydrazone derivatives are a well-established class of compounds with a wide array of biological activities. The incorporation of the 4-(2-(diethylamino)ethoxy)phenyl moiety is anticipated to modulate the pharmacological profile of the resulting hydrazones. While specific studies on hydrazones derived directly from 4-(2-(diethylamino)ethoxy)benzaldehyde are emerging, research on closely related analogues, particularly those with a dimethylaminoethoxy group, provides valuable insights into their potential therapeutic applications.[8][9]
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of hydrazone derivatives.[2][3][10] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, induction of apoptosis, and cell cycle arrest. The presence of the dialkylaminoethoxy side chain may enhance the ability of these compounds to interact with biological targets and could improve their pharmacokinetic properties. Research on similar hydrazones has shown promising activity against various cancer cell lines, suggesting that derivatives of 4-(2-(diethylamino)ethoxy)benzaldehyde could be valuable candidates for further investigation as anticancer agents.[8]
Antimicrobial Activity
The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazones have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][11] The azomethine group (-C=N-) in hydrazones is a key pharmacophore responsible for their antimicrobial effects. The 4-(2-(diethylamino)ethoxy)phenyl scaffold can be combined with various heterocyclic or aromatic hydrazides known to possess antimicrobial properties to generate new compounds with potentially enhanced efficacy.
Workflow and Diagrams
Hydrazone Synthesis Workflow
The general workflow for the synthesis and characterization of hydrazones from this compound is depicted below.
Caption: Mechanism of acid-catalyzed hydrazone formation.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a wide range of hydrazone derivatives. The straightforward and efficient synthetic protocols, coupled with the significant therapeutic potential of hydrazones, make this an attractive area of research for medicinal chemists and drug development professionals. The insights and protocols provided in this guide are intended to facilitate the exploration of this promising class of compounds in the ongoing quest for novel and effective therapeutic agents.
References
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Mala, G. A., et al. (2023). Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde. Journal of Chemical Society of Nigeria, 48(4), 834-842. Available at: [Link]
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Nenitzescu, C. D., & Solomonica, E. (n.d.). AZIBENZIL [Benzil, diazo-]. Organic Syntheses. Available at: [Link]
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Mai, T. T., et al. (2020). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Chemistry, 58(5), 629-635. Available at: [Link]
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Knez, D., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 28(14), 5397. Available at: [Link]
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Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. Available at: [Link]
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He, L., & Xue, S. (2021). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. Acta Chimica Slovenica, 68(3), 567-574. Available at: [Link]
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Başaran, E., et al. (2022). Synthesis, Characterization and Anticancer Activities of Some Heterocyclic Hydrazone Derivatives. Cumhuriyet Science Journal, 43(3), 634-645. Available at: [Link]
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Thiel, O. R., et al. (2012). 7-Chloro-3-(2-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridine. Organic Syntheses, 89, 256. Available at: [Link]
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Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18274-18288. Available at: [Link]
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Mahammed, H. T., et al. (2018). Synthesis of some 4-oxobenzotriazolo Hydrazones. International Journal of ChemTech Research, 11(01), 218-228. Available at: [Link]
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Kruger, H. G., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(18), 3328. Available at: [Link]
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Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Available at: [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega, 8(23), 20586-20598. Available at: [Link]
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He, L., & Xue, S. (2021). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. Acta Chimica Slovenica, 68(3), 567-574. Available at: [Link]
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Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. Available at: [Link]
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Çınar, E., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. Records of Natural Products, 16(6), 524. Available at: [Link]
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Darwish, E. S., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748. Available at: [Link]
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Role of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde in the development of antimicrobial agents
An In-Depth Guide to Leveraging 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde for the Development of Novel Antimicrobial Agents
Introduction: A Scaffold for Innovation in an Era of Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic discovery pipelines. The scientific community is tasked with identifying and validating novel chemical scaffolds that can serve as platforms for a new generation of therapeutics. Benzaldehyde derivatives have emerged as a promising, albeit underexplored, class of compounds with a documented spectrum of antimicrobial activities.[1][2] Their relatively simple structure offers a versatile foundation for synthetic modification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly promising scaffold: This compound . Its unique architecture combines three key functional regions ripe for chemical exploration:
-
The Benzaldehyde Core: The reactive aldehyde group is a critical anchor for derivatization, enabling the formation of Schiff bases, hydrazones, and other moieties that can profoundly influence biological activity.
-
The Ether Linkage: This flexible bridge connects the aromatic core to the amino side chain, influencing the molecule's overall conformation and physicochemical properties.
-
The Diethylamino Terminus: This tertiary amine group can impact solubility, cell permeability, and potential interactions with biological targets. Its basic nature may facilitate interactions with negatively charged components of microbial cell envelopes.
As Senior Application Scientists, our objective is to provide a comprehensive, experience-driven framework for researchers. This document is not a mere collection of protocols; it is a strategic guide that explains the causality behind experimental choices, ensuring that each step logically builds upon the last. We will navigate from the initial synthesis of a focused compound library to rigorous in vitro evaluation, cytotoxicity profiling, and elucidation of the mechanism of action, culminating in a blueprint for preclinical development.
Part 1: Strategic Synthesis of a Focused Derivative Library
The foundational hypothesis is that by systematically modifying the this compound scaffold, we can enhance its antimicrobial potency and selectivity. The aldehyde functional group serves as the primary and most versatile handle for chemical modification. The formation of imines (Schiff bases) by reacting the aldehyde with primary amines is a robust and high-yielding reaction that introduces significant chemical diversity.
Causality of Experimental Design: The rationale for creating a Schiff base library is twofold. First, it allows for the exploration of a wide chemical space by varying the substituent on the amine, introducing new aromatic rings, heterocyclic systems, or aliphatic chains. Second, the resulting C=N double bond can be crucial for biological activity, potentially acting as a pharmacophore that interacts with microbial targets.
Protocol 1.1: Synthesis of this compound Schiff Base Derivatives
This protocol details a one-pot synthesis for generating a library of Schiff base derivatives. The use of ethanol as a solvent and a catalytic amount of acetic acid is a standard, field-proven method for imine formation.
Materials:
-
This compound (Parent Compound)
-
Various primary amines or hydrazines (e.g., aniline, 4-fluoroaniline, 2-aminopyridine, isoniazid)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactant Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 10 mL per gram of aldehyde).
-
Addition of Amine: To this solution, add 1.05 equivalents of the selected primary amine or hydrazine. A slight excess of the amine ensures the complete consumption of the starting aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine on the aldehyde's carbonyl carbon and the subsequent dehydration step.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Ethyl Acetate:Hexane). The formation of the new, typically less polar, imine product should be visible as a distinct spot from the starting materials. The reaction is generally complete within 4-12 hours.
-
Workup and Isolation:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude Schiff base derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if it is an oil.
-
Characterization: Confirm the structure of the purified compounds using FT-IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram 1: Synthetic Workflow for Derivative Library Generation
Caption: Workflow for synthesizing and confirming Schiff base derivatives.
Part 2: A Tiered Approach to In Vitro Antimicrobial Evaluation
A successful antimicrobial drug discovery campaign relies on robust and reproducible in vitro screening. The primary goal is to determine the potency of the synthesized compounds against a clinically relevant panel of pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative and high-throughput results.[3][4][5]
Panel of Microorganisms: A well-chosen panel should include representatives of Gram-positive and Gram-negative bacteria, as well as fungi. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a priority due to their high rates of antibiotic resistance.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized compounds (stock solutions in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Bacterial/fungal inoculums, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin sodium salt solution (viability indicator)
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
In well 1, add 100 µL of the test compound at a concentration of 2X the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
-
For clearer results, 10 µL of resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viable cells. The MIC is the last well remaining blue.
-
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity and is a critical follow-up to the MIC assay.[6]
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Result Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation: Summarizing Efficacy
Quantitative data should be organized for clear comparison.
Table 1: In Vitro Antimicrobial Activity of Synthesized Derivatives
| Compound ID | R-Group (from Amine) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | S. aureus (MBC, µg/mL) | MBC/MIC Ratio |
|---|---|---|---|---|---|---|
| Parent | - | >128 | >128 | >128 | N/A | N/A |
| D-01 | 4-Fluorophenyl | 16 | 64 | 32 | 32 | 2 |
| D-02 | Pyridin-2-yl | 8 | 32 | 16 | 16 | 2 |
| Cipro | (Control) | 0.5 | 0.25 | N/A | 1 | 2 |
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Diagram 2: In Vitro Antimicrobial Screening Workflow
Caption: Tiered workflow for in vitro antimicrobial activity assessment.
Part 3: The Criticality of Cytotoxicity and the Selectivity Index
A potent antimicrobial is clinically useless if it is equally toxic to human cells. Therefore, cytotoxicity screening is a non-negotiable step in the development process.[7][8] The goal is to determine the therapeutic window of a compound, which is quantified by the Selectivity Index (SI)—the ratio of host cell toxicity to microbial potency. A higher SI value indicates greater promise for the compound as a therapeutic agent.
Protocol 3.1: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells, serving as a proxy for cell viability.[9]
Materials:
-
Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of DMEM and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include wells with untreated cells (viability control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression.
Data Presentation: Quantifying the Therapeutic Window
Table 2: Cytotoxicity Profile and Selectivity Index of Lead Compounds
| Compound ID | IC₅₀ on HEK293 (µg/mL) | MIC vs. S. aureus (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|
| D-01 | >200 | 16 | >12.5 |
| D-02 | 150 | 8 | 18.75 |
A higher SI is desirable. Generally, an SI > 10 is considered a good starting point for a hit compound.
Part 4: Unraveling the Mechanism of Action (MoA)
Identifying a compound's molecular target or pathway is crucial for lead optimization and predicting potential resistance mechanisms. Based on literature for related benzaldehyde compounds, plausible mechanisms include disruption of the cell membrane or induction of oxidative stress.[1][10]
Protocol 4.1: Cell Membrane Integrity Assay using Propidium Iodide (PI)
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it an excellent indicator of membrane damage.
Materials:
-
Bacterial culture in mid-log phase
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Test compounds at 1X and 2X MIC
-
Positive control (e.g., Polymyxin B)
-
Fluorometer or flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Harvest mid-log phase bacteria, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Treatment: Aliquot the bacterial suspension into tubes and add the test compounds at their MIC and 2X MIC concentrations. Include untreated and positive controls.
-
Incubation: Incubate the tubes at 37°C for 1-2 hours.
-
Staining: Add PI to each tube to a final concentration of 1 µg/mL and incubate in the dark for 15 minutes.
-
Measurement: Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm). A significant increase in fluorescence compared to the untreated control indicates membrane permeabilization.
Diagram 3: Proposed Mechanism of Action - Membrane Disruption
Caption: Hypothetical mechanism involving membrane disruption.
Part 5: The Bridge to Preclinical Development: In Vivo Models
Once a compound demonstrates potent in vitro activity and a favorable selectivity index, the next logical step is to evaluate its efficacy in a living system.[11][12] In vivo models are indispensable for understanding how a compound behaves in a complex biological environment, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
Experimental Design Considerations:
-
Model Selection: The choice of animal model is dictated by the target infection. A murine thigh infection model is standard for assessing efficacy against localized bacterial burden, while a sepsis model (e.g., via intraperitoneal injection of bacteria) is used to evaluate activity against systemic infections.[13]
-
Pharmacokinetics (PK): Before an efficacy study, a preliminary PK study is essential to determine the compound's half-life, bioavailability, and optimal dosing regimen.
-
Efficacy Endpoints: The primary endpoint is typically a reduction in bacterial load (CFU/gram of tissue or CFU/mL of blood) compared to a vehicle control group. Survival rates are also a key metric in systemic infection models.
High-Level In Vivo Workflow:
-
Preliminary Toxicology & PK: Assess the maximum tolerated dose (MTD) and key pharmacokinetic parameters of the lead compound in healthy mice.
-
Infection Establishment: Induce a localized or systemic infection in mice with a well-characterized bacterial strain.
-
Treatment: Administer the lead compound at various doses based on the PK data. Include a vehicle control group and a group treated with a standard-of-care antibiotic.
-
Endpoint Analysis: After a set period, euthanize the animals and quantify the bacterial burden in the target tissues (e.g., thigh muscle, spleen, liver). In survival studies, monitor animals for a defined period.
-
Data Interpretation: Statistically compare the outcomes between the treated, vehicle, and control groups to determine if the compound provides a significant therapeutic benefit.
Diagram 4: Overall Antimicrobial Drug Discovery Pipeline
Caption: Integrated pipeline for antimicrobial agent development.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. Its synthetic tractability allows for the rapid generation of diverse chemical entities. By employing the systematic, multi-tiered evaluation strategy outlined in this guide—spanning from rational synthesis and robust in vitro testing to essential safety profiling and mechanistic investigation—researchers can efficiently identify and advance promising lead compounds. This integrated approach, which emphasizes the causality behind each protocol and prioritizes clinically relevant data, provides a robust framework for translating a promising chemical scaffold into a potential therapeutic solution to the global challenge of antimicrobial resistance.
References
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Clinical and Laboratory Standards Institute. (2018). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI. [Link]
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Badawy, M. E. I., & Abdelgaleil, S. A. M. (2014). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 8(1), 1-13. [Link]
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O'Neill, A. J., & Chopra, I. (2004). Pre-clinical evaluation of novel antibacterial agents by in vitro and in vivo methods. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 359(1444), 657-668. [Link]
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Caron, F., & O'Reilly, T. (1995). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 39(7), 1527–1537. [Link]
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Li, Y., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. International Journal of Molecular Sciences, 25(16), 8798. [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Neto, A. M. J. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5566. [Link]
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bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Seo, Y., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology, 53(4), 294-301. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Application Note: A Novel Protocol for the Derivatization of Primary Amines with 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde for Enhanced HPLC-UV Detection
Abstract
This technical guide details the application of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde as a pre-column derivatizing agent for the sensitive determination of compounds containing primary amine functionalities by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. We provide a comprehensive theoretical background, a detailed step-by-step protocol for the derivatization of a model primary amine, and robust HPLC-UV analytical parameters. The causality behind experimental choices is explained to empower researchers to adapt and validate this methodology for their specific analytes of interest. This application note is intended for researchers, scientists, and drug development professionals seeking to enhance the detectability and chromatographic retention of amine-containing compounds.
Introduction: The Rationale for Derivatization with this compound
Many biologically significant molecules, including amino acids, biogenic amines, and pharmaceutical compounds, possess primary amine groups. These compounds often lack a strong native chromophore, making their detection by HPLC with UV-Vis detectors challenging, especially at low concentrations.[1] Chemical derivatization is a powerful strategy to overcome this limitation by introducing a chromophoric tag onto the analyte molecule.[2]
This compound is a promising derivatizing agent for several key reasons:
-
Chromophore Introduction: The benzaldehyde moiety provides a strong UV-absorbing aromatic ring system.
-
Reaction Specificity: The aldehyde functional group undergoes a well-established and specific condensation reaction with primary amines to form a stable Schiff base (imine) derivative.[3][4]
-
Enhanced Chromatographic Properties: The diethylamino-ethoxy side chain modifies the polarity of the analyte. This modification can improve the retention of otherwise highly polar small molecules on reversed-phase HPLC columns, moving them out of the solvent front for better resolution and quantification.
-
Favorable Reaction Kinetics: The reaction between aldehydes and primary amines is typically rapid and can be driven to completion under mild conditions.
The structure of this compound and its reaction with a primary amine are depicted in Figure 1.
Figure 1: Derivatization Reaction A schematic of the condensation reaction between this compound and a primary amine to form a Schiff base derivative.
Caption: Derivatization of a primary amine with the reagent.
Materials and Reagents
-
Model Analyte: Any primary amine of interest (e.g., benzylamine, glycine methyl ester).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure).
-
Acid Catalyst: Glacial Acetic Acid or Trifluoroacetic Acid (TFA).
-
HPLC Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Standard laboratory glassware and equipment.
Experimental Protocols
Protocol 1: Pre-Column Derivatization
This protocol is based on established methods for derivatizing amines with benzaldehyde analogues.[7] The causality behind these steps is to ensure a complete and reproducible reaction.
-
Preparation of Derivatizing Reagent Solution:
-
Accurately weigh 22.1 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 10 mM stock solution.
-
Rationale: Acetonitrile is a common solvent in reversed-phase HPLC and effectively solubilizes the derivatizing agent.
-
-
Preparation of Analyte Standard Solution:
-
Prepare a 1 mM stock solution of the primary amine analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Derivatization Reaction:
-
In a 1.5 mL autosampler vial, combine:
-
100 µL of the 1 mM analyte solution.
-
200 µL of the 10 mM derivatizing reagent solution.
-
20 µL of 1% (v/v) glacial acetic acid in acetonitrile.
-
-
Rationale: A molar excess of the derivatizing agent ensures the reaction proceeds to completion. The acidic catalyst is crucial for the formation of the Schiff base.[7]
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes in a heating block or water bath.
-
Rationale: Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.
-
-
Sample Dilution and Analysis:
-
After incubation, cool the vial to room temperature.
-
Dilute the reaction mixture with the initial mobile phase (e.g., add 680 µL of 50:50 acetonitrile:water) to a final volume of 1 mL.
-
The sample is now ready for injection into the HPLC system.
-
Figure 2: Experimental Workflow A visual representation of the derivatization and analysis process.
Caption: Workflow from reagent preparation to HPLC injection.
Protocol 2: HPLC-UV Analysis
The following HPLC conditions are a robust starting point and should be optimized for the specific analyte derivative. These conditions are adapted from methods used for similar benzaldehyde derivatives.[7][8]
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm (or optimal λmax of the derivative) |
Rationale:
-
A C18 column is a versatile choice for the separation of moderately nonpolar derivatives.
-
A gradient elution is necessary to effectively separate the derivatized analyte from unreacted reagent and other potential byproducts.
-
TFA is used as an ion-pairing agent to improve peak shape.
-
The detection wavelength of 310 nm is based on the analysis of the structurally similar 4-(diethylamino)benzaldehyde derivatives.[7] It is highly recommended to determine the empirical maximum absorbance (λmax) of the specific analyte derivative by scanning with a diode array detector (DAD) or a UV-Vis spectrophotometer.[9]
Expected Results and Troubleshooting
-
Chromatogram: A successful analysis will show a well-resolved peak for the derivatized analyte, separated from the peak corresponding to the excess derivatizing reagent.
-
Linearity: The method should demonstrate good linearity over a relevant concentration range of the analyte. A calibration curve should be constructed by derivatizing a series of analyte standards.
-
Sensitivity: A significant increase in peak area and signal-to-noise ratio is expected for the derivatized analyte compared to the underivatized form.
| Problem | Potential Cause | Solution |
| Low peak area/No peak | Incomplete derivatization | Ensure correct reagent concentrations, presence of acid catalyst, and adequate incubation time/temperature. |
| Derivative instability | Analyze samples promptly after derivatization. Check pH of the final solution. | |
| Poor peak shape (tailing/fronting) | Inappropriate mobile phase pH | Adjust the concentration of TFA or switch to a different mobile phase modifier like formic acid. |
| Column overload | Dilute the sample or inject a smaller volume. | |
| Multiple peaks for the analyte | Side reactions or degradation | Optimize reaction conditions (e.g., lower temperature, shorter time). Ensure purity of reagents. |
Conclusion
This compound serves as an effective derivatizing agent for primary amines, enabling their sensitive and robust analysis by HPLC-UV. The protocol presented herein provides a solid foundation for method development. By understanding the chemical principles of the derivatization reaction and the fundamentals of reversed-phase chromatography, researchers can successfully adapt this methodology to a wide array of analytical challenges in pharmaceutical and biomedical research.
References
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan J. Chem. Available at: [Link]
-
p-[2-(diethylamino)ethoxy]benzaldehyde - Spectrum. SpectraBase. Available at: [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]
-
One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
-
Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. PubMed. Available at: [Link]
-
Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi J.Pharm.Sci. Available at: [Link]
-
Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. Available at: [Link]
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. This compound | 15182-94-2 [chemicalbook.com]
- 6. This compound | C13H19NO2 | CID 411674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Exploring the Antiproliferative Potential of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde Analogues: A Methodological Guide
Introduction: The Therapeutic Promise of Benzaldehyde Derivatives in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Benzaldehyde and its derivatives have emerged as a promising class of compounds, demonstrating significant antiproliferative activity across various cancer cell lines.[1][2] The core structure, a benzene ring bearing an aldehyde group, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide focuses on a specific subclass: 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde analogues. The introduction of the diethylamino-ethoxy side chain at the para position has been shown to be a key determinant of their biological activity, particularly in the context of inhibiting aldehyde dehydrogenase (ALDH) enzymes, which are implicated in cancer cell stemness and drug resistance.[3][4]
This document provides a comprehensive overview of the methodologies required to synthesize and evaluate the antiproliferative activity of these analogues. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. Our aim is to provide a self-validating framework for the investigation of these promising therapeutic candidates.
Synthesis of this compound Analogues: A Step-by-Step Approach
The synthesis of this compound analogues can be achieved through several reliable synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable starting material with 2-(diethylamino)ethanol. The choice of starting material can be tailored to introduce various substituents on the benzaldehyde ring, thus allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
General Synthetic Protocol
A widely applicable synthetic strategy involves the reaction of a substituted 4-hydroxybenzaldehyde with 2-(diethylamino)ethyl chloride. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the hydroxyl group, thereby activating it for nucleophilic attack.
Rationale: The use of a substituted 4-hydroxybenzaldehyde as a precursor allows for the systematic modification of the aromatic ring. The choice of base and solvent is critical for optimizing the reaction yield and purity of the final product. A polar aprotic solvent is often preferred to dissolve the reactants and facilitate the nucleophilic substitution.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) (1.5 equivalents), to the reaction mixture.
-
Nucleophile Addition: Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Evaluating Antiproliferative Activity: In Vitro Assays
A crucial step in the preclinical evaluation of any potential anticancer agent is the assessment of its ability to inhibit the proliferation of cancer cells. A panel of in vitro assays is employed to determine the cytotoxic and cytostatic effects of the synthesized analogues.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogues for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation: IC50 Values of Representative Analogues
| Analogue | Cancer Cell Line | IC50 (µM)[4][8][9] |
| DEAB | PC3 (Prostate) | >200 |
| Analogue 14 | PC3 (Prostate) | 10-200 |
| Analogue 18 | PC3 (Prostate) | 10-200 |
| DEAB | LNCaP (Prostate) | >200 |
| Analogue 14 | LNCaP (Prostate) | 10-200 |
| Analogue 18 | LNCaP (Prostate) | 10-200 |
| DEAB | DU145 (Prostate) | >200 |
| Analogue 14 | DU145 (Prostate) | 10-200 |
| Analogue 18 | DU145 (Prostate) | 10-200 |
Delving into the Mechanism of Action: Cellular and Molecular Assays
Understanding the mechanism by which these analogues exert their antiproliferative effects is paramount for their rational development as therapeutic agents. Key cellular processes to investigate include the cell cycle and apoptosis.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[10]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells. The Annexin V-FITC/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium iodide can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation: The results are typically displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Investigating Molecular Targets: Western Blotting
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in cell signaling pathways. This can help elucidate the molecular targets of the this compound analogues. A key putative target for this class of compounds is Aldehyde Dehydrogenase (ALDH). Additionally, investigating key proteins in apoptosis and cell cycle regulation can provide further mechanistic insights.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., ALDH1A1, ALDH1A3, Bcl-2, Bax, Cyclin D1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.
Sources
- 1. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 7. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Antitumor effect of the cinnamaldehyde derivative CB403 through the arrest of cell cycle progression in the G2/M phase. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis.
Issue 1: Low Reaction Yield
Question: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. Here’s a breakdown of the key areas to investigate:
-
Incomplete Deprotonation of 4-Hydroxybenzaldehyde: The Williamson ether synthesis requires the formation of a phenoxide ion from 4-hydroxybenzaldehyde.[1] If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and thus a lower yield.
-
Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent, 2-(diethylamino)ethyl halide, to form an alkene.[1][2] This is particularly prevalent at higher temperatures and with stronger bases. Another possible side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the benzene ring instead of the oxygen atom.[2][3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. For instance, polar aprotic solvents like DMF or DMSO can accelerate the S(N)2 reaction, but higher temperatures may favor the E2 elimination side reaction.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a moderately strong base like potassium carbonate (K₂CO₃).[1] | K₂CO₃ is effective for deprotonating phenols without being overly aggressive, which can help minimize the E2 elimination side reaction. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions.[1][3] |
| Alkylating Agent | Use 2-(diethylamino)ethyl chloride or bromide. | Primary alkyl halides are preferred for S(N)2 reactions as they are less prone to elimination.[4] |
| Solvent | Use a polar aprotic solvent such as DMF or acetone. | These solvents are ideal for S(N)2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic. |
| Temperature | Maintain a moderate temperature, typically between 50-100 °C.[1] | Higher temperatures can favor the E2 elimination. If elimination is a significant issue, consider running the reaction at a lower temperature for a longer duration.[1] |
Issue 2: Presence of Impurities and Side Products
Question: My final product shows significant impurities in the NMR and GC-MS analysis. What are these impurities likely to be and how can I prevent their formation?
Answer: The presence of impurities is a common issue. Identifying the nature of the impurity is the first step to mitigating its formation.
-
Unreacted 4-Hydroxybenzaldehyde: This is one of the most common impurities and is easily identified by its characteristic phenolic proton in the ¹H NMR spectrum. Its presence suggests incomplete deprotonation or insufficient reaction time.
-
Alkene Byproduct from E2 Elimination: The E2 elimination of 2-(diethylamino)ethyl halide results in the formation of N,N-diethylvinylamine. This is more likely to occur at higher reaction temperatures.
-
C-Alkylated Product: While less common, C-alkylation of the phenoxide can occur, leading to isomers of the desired product.[2][3]
Preventative Measures:
-
Ensure Complete Deprotonation: Use a slight excess of a suitable base (e.g., 1.5 equivalents of K₂CO₃) and allow sufficient time for the phenoxide to form before adding the alkylating agent.[1]
-
Control Reaction Temperature: Carefully monitor and control the reaction temperature to minimize the E2 elimination. A temperature range of 50-80°C is often a good starting point.
-
Optimize Addition of Reagents: Add the alkylating agent slowly to the solution of the phenoxide to maintain a low concentration of the electrophile, which can disfavor side reactions.
Issue 3: Purification Difficulties
Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?
Answer: The purification of N-substituted aminobenzaldehydes can be challenging due to the presence of structurally similar impurities and the basic nature of the product.[5]
Recommended Purification Protocol:
A multi-step purification process is often most effective:
-
Aqueous Work-up: After the reaction is complete, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base (e.g., 5% NaOH solution) to remove any unreacted 4-hydroxybenzaldehyde.
-
Acid-Base Extraction: This is a highly effective method for separating the basic product from neutral impurities.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as a protonated salt.
-
Wash the aqueous layer with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a base like NaOH to precipitate the purified product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Recrystallization or Column Chromatography: If impurities still remain, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective.[6] Alternatively, column chromatography on silica gel can be used, though the basic nature of the product may require the use of a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is an S(N)2 reaction.[3][4] The mechanism involves two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride, displacing the chloride leaving group to form the ether linkage.
Caption: Williamson Ether Synthesis Mechanism
Q2: What is a typical experimental protocol for this synthesis?
A2: The following is a general protocol that can be optimized based on your specific laboratory conditions:
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like DMF or acetone.[1]
-
Addition of Base: Add potassium carbonate (1.5 - 2.5 eq) to the solution.[1]
-
Stirring: Stir the mixture at room temperature for approximately 15-30 minutes to allow for the formation of the phenoxide.[1]
-
Addition of Alkylating Agent: Add 2-(diethylamino)ethyl chloride (1.0 - 1.2 eq) to the reaction mixture.[1]
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by TLC. The reaction time can range from 3 to 16 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. If using DMF, pour the mixture into ice water to precipitate the product.[1] Filter the solid or extract with an organic solvent.
-
Purification: Purify the crude product using the methods described in the "Purification Difficulties" section.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-hydroxybenzaldehyde) from the product. The product, being less polar than the starting material, will have a higher R
Caption: Troubleshooting Workflow for Synthesis
References
-
Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Chloro-4'-[2-(diethylamino)-ethoxy]-α-ethyl-benzhydrol. Retrieved from [Link]
- Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
-
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2024). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130. Retrieved from [Link]
- Googleapis.com. (2006). WO 2006/011696 A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Side reactions and byproduct formation in 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-(2-(diethylamino)-ethoxy)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.
Q1: Why is my yield of this compound consistently low?
Low yields are a frequent issue and can stem from several factors related to the Williamson ether synthesis, a classic S(_N)2 reaction.[1][2][3]
-
Incomplete Deprotonation of 4-hydroxybenzaldehyde: The reaction requires the formation of the phenoxide ion from 4-hydroxybenzaldehyde. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leaving unreacted starting material.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)).
-
Use at least a stoichiometric equivalent of the base. An excess may be beneficial to drive the equilibrium towards the phenoxide.
-
Ensure your solvent is anhydrous, as water can quench the base and the reactive phenoxide.
-
-
-
Side Reactions of the Alkylating Agent: The alkylating agent, 2-(diethylamino)ethyl chloride, can undergo competing elimination (E2) reactions, especially at higher temperatures, to form N,N-diethylvinylamine.[1]
-
Troubleshooting:
-
Maintain a moderate reaction temperature. While heat can increase the rate of the desired S(_N)2 reaction, excessive heat favors elimination.
-
Consider using 2-(diethylamino)ethyl bromide, as bromide is a better leaving group and may allow for lower reaction temperatures.
-
-
-
Purity of Reagents: The purity of your starting materials, particularly the 2-(diethylamino)ethyl chloride hydrochloride, is crucial. Impurities can introduce side reactions or inhibit the primary reaction. The free base of 2-(diethylamino)ethyl chloride can be unstable, so it is often generated in situ or used as the more stable hydrochloride salt.[4][5]
-
Troubleshooting:
-
Use high-purity, anhydrous reagents.
-
If using the hydrochloride salt, ensure sufficient base is added to both deprotonate the 4-hydroxybenzaldehyde and neutralize the HCl to generate the free amine.
-
-
-
Inefficient Mixing in Heterogeneous Reactions: If using a base like potassium carbonate in a solvent where it is not fully soluble, inefficient stirring can limit the reaction rate.
-
Troubleshooting:
-
Employ vigorous mechanical stirring.
-
Consider the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to facilitate the reaction between the aqueous/solid phase base and the organic-soluble reactants.[6][7][8] PTCs can significantly improve yields and allow for milder reaction conditions.[9]
-
-
Q2: I am observing significant amounts of unreacted 4-hydroxybenzaldehyde in my crude product. What is causing this?
The presence of a large amount of starting material typically points to issues with the initial deprotonation step or the reactivity of the alkylating agent.
-
Insufficient Base: As mentioned previously, an inadequate amount of base will result in incomplete formation of the nucleophilic phenoxide.
-
Troubleshooting: Re-evaluate the stoichiometry of your base. If using 2-(diethylamino)ethyl chloride hydrochloride, remember that one equivalent of base will be consumed to neutralize the HCl.
-
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary until the 4-hydroxybenzaldehyde spot is no longer visible or is significantly diminished.
-
-
Deactivation of the Nucleophile: The phenoxide is a potent nucleophile, but it can be deactivated by proton sources.
-
Troubleshooting: Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Q3: What are the likely byproducts in my reaction, and how can I minimize their formation?
The primary byproducts in this synthesis arise from competing reaction pathways and reactions of the starting materials with themselves or impurities.
-
O-Alkylation vs. C-Alkylation: While O-alkylation is the desired pathway, there is a possibility of C-alkylation on the aromatic ring, although this is less common under typical Williamson ether synthesis conditions for phenols.
-
Elimination Products: As discussed, 2-(diethylamino)ethyl chloride can undergo an E2 elimination to form N,N-diethylvinylamine. This is favored by high temperatures and sterically hindered bases.
-
Dimerization/Polymerization: The vinylamine byproduct can potentially polymerize under reaction conditions.
-
Byproducts from the Aldehyde: The aldehyde functional group can be sensitive to certain conditions. While generally stable under basic conditions of a Williamson ether synthesis, prolonged exposure to strong bases and high temperatures could potentially lead to side reactions like Cannizzaro-type disproportionation, though this is less likely under these specific conditions.
Minimizing Byproduct Formation:
| Byproduct Source | Minimization Strategy |
| Elimination of Alkyl Halide | Maintain moderate reaction temperatures. |
| Unreacted Starting Materials | Ensure proper stoichiometry of reagents, particularly the base, and monitor the reaction to completion. |
| Impurities in Reagents | Use high-purity, anhydrous starting materials and solvents. |
Q4: I'm having difficulty purifying my final product. What purification strategies are most effective?
Purification of aminobenzaldehydes can be challenging due to their basicity and potential for forming salts.[10]
-
Acid-Base Extraction: This is a highly effective method for separating the basic product from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic with a suitable base (e.g., NaOH, NaHCO(_3)) to regenerate the free amine form of the product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4), Na(_2)SO(_4)), filter, and remove the solvent under reduced pressure.[11]
-
-
Column Chromatography: Silica gel chromatography can be used for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. The basicity of the product can sometimes lead to tailing on the silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Williamson ether synthesis.[2] This involves the reaction of 4-hydroxybenzaldehyde with 2-(diethylamino)ethyl chloride or its hydrochloride salt in the presence of a base and a suitable solvent.[1][3]
Q2: What are the key reaction parameters to control in this synthesis?
-
Temperature: To favor the desired S(_N)2 reaction over the E2 elimination side reaction, it is crucial to maintain a moderate temperature.
-
Base: The choice and stoichiometry of the base are critical for the complete formation of the phenoxide nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used as they can solvate the cation of the base, leaving a more reactive "naked" anion.[12]
-
Reaction Time: The reaction should be monitored to ensure it proceeds to completion, maximizing the conversion of the starting materials.
Q3: Can a phase-transfer catalyst (PTC) be beneficial in this synthesis?
Yes, a PTC can be highly advantageous.[6][7][8] It facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkylating agent resides. This can lead to:
-
Increased reaction rates.
-
The ability to use less expensive and milder bases like potassium carbonate.
-
Milder reaction conditions (e.g., lower temperatures).
-
Improved yields by minimizing side reactions.[9]
Visualizing Reaction Pathways and Troubleshooting
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway, a common side reaction, and a general troubleshooting workflow.
Caption: Main SN2 reaction pathway and competing E2 side reaction.
Caption: A general troubleshooting workflow for synthesis optimization.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Hydroxybenzaldehyde
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
Tetrabutylammonium bromide (TBAB) - (Optional, as PTC)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and TBAB (0.05 eq, if used) in anhydrous DMF.
-
Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and proceed with the acid-base extraction as described in the purification section above for optimal purity.
-
Dry the final organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purify by column chromatography or recrystallization if necessary.
References
-
PrepChem. Synthesis of 4-Chloro-4'-[2-(diethylamino)-ethoxy]-α-ethyl-benzhydrol. Available from: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Available from: [Link]
-
ResearchGate. Phase transfer catalysis. Available from: [Link]
- Google Patents. WO 2006/011696 A1.
- Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available from: [Link]
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]
-
Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]
-
PTC Communications, Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]
-
PrepChem. Synthesis of 4-[2-(N-Benzoyl-N-methylamino)ethoxy]benzaldehyde. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]
- Google Patents. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Google Patents. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
-
White Rose Research Online. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Available from: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Phase Transfer Catalysts | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
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- 10. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields, improve product purity, and overcome common challenges in this important synthetic transformation.
I. Synthesis Overview: The Williamson Ether Synthesis
The most common and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 2-diethylaminoethyl chloride. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-hydroxybenzaldehyde with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of 2-diethylaminoethyl chloride, displacing the chloride leaving group.
Reaction Scheme:
Caption: General scheme of the Williamson ether synthesis for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is extremely low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors, primarily competing side reactions and suboptimal reaction conditions. Here’s a breakdown of what to investigate:
-
Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Solution: While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate (K₂CO₃) are often effective and can help minimize side reactions.[1] Ensure you are using at least a stoichiometric amount of base, and consider using a slight excess.
-
-
Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent (2-diethylaminoethyl chloride), which is competitive with the desired SN2 substitution.[1]
-
Reagent Quality: The purity of your starting materials is crucial. 2-diethylaminoethyl chloride is often used as its hydrochloride salt, which is more stable.[4]
-
Solution: If you are using the hydrochloride salt, you will need to use an additional equivalent of base to neutralize the HCl. Alternatively, the free amine can be generated in situ. Ensure your 4-hydroxybenzaldehyde is pure and dry.
-
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are these byproducts and how can I avoid them?
A2: The presence of multiple products suggests that side reactions are occurring. Besides the E2 elimination product mentioned above, other possibilities include:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers.[1]
-
Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[1]
-
-
Reaction with the Aldehyde Group: Under strongly basic conditions, 4-hydroxybenzaldehyde, which lacks an α-hydrogen, can undergo the Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.[1]
-
Solution: Using a milder base like K₂CO₃ can help to avoid this side reaction.[1]
-
Q3: The reaction seems to be very slow or stalls before completion. What can I do to drive it to completion?
A3: A sluggish reaction can be frustrating. Here are some parameters to adjust:
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. A common temperature range for this synthesis is 60-80 °C.[5] However, be aware that higher temperatures can also promote side reactions like elimination.
-
Solution: Monitor the reaction progress by TLC and find the optimal temperature that gives a reasonable reaction rate without significant byproduct formation.
-
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially in a biphasic system. The PTC helps to transport the phenoxide nucleophile from the aqueous or solid phase to the organic phase where the alkylating agent is, which can lead to faster reaction rates and higher yields.[5]
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively.[3]
-
Q4: I'm having difficulty purifying the final product. What is the best approach?
A4: Purification of this compound can be challenging due to its physical properties and potential impurities.
-
Extraction: A common workup procedure involves pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate or chloroform.[6] The organic layer can then be washed with a dilute acid solution to remove any unreacted 2-diethylaminoethyl chloride and then with a dilute base solution to remove unreacted 4-hydroxybenzaldehyde.
-
Pro-Tip: A final wash with brine can help to break any emulsions and dry the organic layer.
-
-
Distillation: The product is a liquid at room temperature and can be purified by vacuum distillation.[6] This is a very effective method for removing non-volatile impurities.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.[7]
III. Frequently Asked Questions (FAQs)
What is the role of the base in the Williamson ether synthesis?
The primary role of the base is to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the much more nucleophilic phenoxide ion.[1] This is a crucial step as the neutral alcohol is not a sufficiently strong nucleophile to react with the alkyl halide at a reasonable rate.[2]
Why is 2-diethylaminoethyl chloride often used as its hydrochloride salt?
2-diethylaminoethyl chloride is a reactive molecule that can be prone to self-reaction or degradation over time. Its hydrochloride salt is significantly more stable and easier to handle and store.[4] When using the hydrochloride salt in the reaction, an additional equivalent of base must be added to neutralize the hydrogen chloride and generate the free amine in situ.
Can I use other alkylating agents besides 2-diethylaminoethyl chloride?
Yes, other alkylating agents can be used, but they must be good SN2 substrates. Primary alkyl halides or sulfonates (e.g., tosylates, mesylates) are generally the best choices.[2] Secondary alkyl halides will likely lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively give the elimination product.[2][8]
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent and straightforward method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product over time. This allows you to determine when the reaction is complete and to check for the formation of byproducts.[7]
IV. Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-hydroxybenzaldehyde
-
2-diethylaminoethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-diethylaminoethyl chloride hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio | 1.1 eq of 2-diethylaminoethyl chloride hydrochloride | A slight excess of the alkylating agent helps to ensure complete conversion of the 4-hydroxybenzaldehyde. |
| Base | 2.5 eq of K₂CO₃ | Sufficient to deprotonate the phenol and neutralize the HCl from the alkylating agent salt, with a slight excess to drive the reaction. |
| Temperature | 60-80 °C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
V. Visualization of Key Processes
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
VI. References
-
Google Patents. (n.d.). WO2007074386A9 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. Retrieved from
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. Retrieved from
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved from
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]
-
Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from
-
PubMed Central. (n.d.). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
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- 5. WO2007074386A9 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE | 15182-92-0 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Stability and storage conditions for 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Technical Support Center: 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
This guide provides in-depth technical support for the stability, storage, and handling of this compound (CAS: 15182-94-2). Designed for researchers and drug development professionals, this document synthesizes chemical principles with practical, field-proven advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Based on data for structurally similar compounds, storage at -20°C is recommended for optimal preservation.[4] The container should be protected from light and moisture.[5]
Q2: Is this compound sensitive to air or moisture?
Yes. The benzaldehyde functional group is susceptible to oxidation, which can convert it into the corresponding benzoic acid. This process is accelerated by air (oxygen) and light. Furthermore, the ether linkage and the tertiary amine can also be sites of oxidative degradation. Therefore, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize degradation.[5]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Always handle this chemical in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][3] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.[2]
Q4: What are the known chemical incompatibilities for this compound?
Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] These substances can react with the aldehyde, ether, or amine functional groups, leading to degradation of the compound.
Quantitative Data Summary
For quick reference, the key storage and safety parameters are summarized below. These are based on best practices and data from analogous compounds.
| Parameter | Recommended Condition | Rationale & Source(s) |
| Storage Temperature | -20°C (Long-term) | Minimizes degradation kinetics.[4] |
| Cool, dry place (Short-term) | General best practice for chemical stability.[1][2][3] | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the aldehyde group.[5] |
| Light | Store in an amber vial/protect from light | Light can catalyze oxidative degradation.[5][7] |
| Moisture | Tightly sealed container, store in a dry place | Prevents hydrolysis and potential side reactions.[5][8] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids/Bases, Strong Reducing Agents | Prevents chemical degradation and hazardous reactions.[6] |
Troubleshooting Guide: Stability & Experimental Issues
This section addresses specific problems you may encounter, providing a logical path to diagnose and resolve them.
Problem 1: I observe a color change in my solid/liquid sample (e.g., darkening or yellowing). Is the compound degrading?
-
Plausible Cause: A visible color change is a common indicator of chemical degradation. The aldehyde functional group is prone to oxidation and side reactions, which can produce colored impurities. Exposure to air, light, or incompatible materials can accelerate this process.[5][6]
-
Troubleshooting Steps:
-
Isolate the Sample: Do not use the discolored material for critical experiments. Quarantine the vial and clearly label it as "Suspected Degradation."
-
Verify Purity: If you have the analytical capabilities, take a small aliquot of the material and analyze it using techniques like ¹H NMR, LC-MS, or HPLC. Compare the resulting spectrum or chromatogram to a reference standard or the data from a fresh, unopened lot. Look for the appearance of new peaks or a decrease in the main compound's peak area. The aldehyde proton peak in ¹H NMR (typically ~9-10 ppm) is particularly sensitive; its disappearance or reduction can indicate oxidation to a carboxylic acid.
-
Review Storage History: Check your lab notebook and storage logs. Was the container left open? Was it exposed to light for an extended period? Was it stored at the correct temperature?
-
-
Solution: If degradation is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.[3] For future prevention, ensure all users are adhering strictly to the recommended storage conditions outlined in the table above. Always use a fresh aliquot from a properly stored stock for sensitive applications.
Problem 2: My experiments are yielding inconsistent or unexpected results. Could the compound's stability be the issue?
-
Plausible Cause: Inconsistent results are a classic sign of reagent instability. Even if there is no visible change, partial degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with your assay. For instance, the oxidation of the benzaldehyde to a carboxylic acid changes the molecule's chemical properties and biological activity.
-
Troubleshooting Workflow: The following workflow can help you systematically diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Expert Insight: When preparing solutions, it is crucial to use high-purity, anhydrous solvents if possible. Since the compound has a basic diethylamino group, acidic buffers could protonate it, altering its solubility and properties. Conversely, strongly basic conditions could promote other side reactions. Always prepare solutions fresh for each experiment and avoid long-term storage in solution unless stability has been explicitly validated.
References
-
Fisher Scientific. Safety Data Sheet: 4-[2-(Dimethylamino)ethoxy]benzaldehyde.
-
ECHEMI. 4-(Diethylamino)benzaldehyde SDS, 120-21-8 Safety Data Sheets.
-
Apollo Scientific. Safety Data Sheet: 4-(Dimethylamino)benzaldehyde. (2023-07-07).
-
Thermo Fisher Scientific. Safety Data Sheet: Benzaldehyde, 4-(diethylamino)-. (2009-09-26).
-
Bio-Rad. Safety Data Sheet: 4-(Dimethylamino)benzaldehyde.
-
AFG Bioscience LLC. Safety Data Sheet: 4-Diethylamino-2-methoxy-benzaldehyde.
-
Fisher Scientific. Safety Data Sheet: 4-Diethylaminobenzaldehyde. (2009-09-26).
-
Sigma-Aldrich. Product Page: this compound.
-
Sigma-Aldrich. Safety Data Sheet: 4-Ethoxybenzaldehyde. (2025-11-07).
-
Carl ROTH. Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde.
-
Sigma-Aldrich. Product Page: 4-[2-(dimethylamino)ethoxy]benzaldehyde.
-
PubChem, National Institutes of Health. Compound Summary: this compound.
-
ChemicalBook. Product Page: this compound. (2023-05-04).
-
Sigma-Aldrich. Product Page: 4-(Diethylamino)-2-ethoxybenzaldehyde.
-
LookChem. Product Page: Benzaldehyde,2-[2-(diethylamino)ethoxy]-.
-
Vasaitis, O. et al. (PMC, NIH). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity...
-
Schuchmann, H.P. & von Sonntag, C. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (ResearchGate).
-
PubChemLite. Benzaldehyde, 4-(diethylamino)-, (7-ethoxy-2-methyl-4-quinolinyl)hydrazone.
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-[2-(dimethylamino)ethoxy]benzaldehyde | 15182-92-0 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
Troubleshooting low yield in the preparation of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde derivatives
Introduction
The synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde and its analogues is a critical step in the development of various pharmaceutical intermediates and biologically active molecules. The core of this synthesis is the Williamson ether synthesis, a robust and well-established SN2 reaction.[1] However, researchers frequently encounter challenges with low yields, which can stem from a variety of factors including reagent quality, competing side reactions, and suboptimal reaction conditions.
This technical support guide provides in-depth troubleshooting advice in a direct question-and-answer format. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues, thereby improving reaction efficiency, yield, and purity. We will explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of this synthesis.
Core Reaction Pathway: Williamson Ether Synthesis
The reaction proceeds by the deprotonation of a 4-hydroxybenzaldehyde derivative to form a nucleophilic phenoxide ion. This phenoxide then displaces a halide from 2-(diethylamino)ethyl chloride in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.
Caption: General workflow of the Williamson ether synthesis for the target molecule.
Troubleshooting Guide & FAQs
Q1: My overall yield is disappointingly low. Where should I start my investigation?
Low yields are a frequent but solvable issue. The problem typically originates in one of four areas: Reagent Integrity, Reaction Conditions, Competing Side Reactions, or Inefficient Work-up. Use the following flowchart to systematically diagnose the potential cause.
Caption: A logical flowchart for troubleshooting low product yield.
Q2: How do I assess the quality of my starting materials, and how critical is it?
The purity of your starting materials is paramount. Impurities can consume reagents, introduce side reactions, and complicate purification.
-
4-Hydroxybenzaldehyde: This reagent is susceptible to air oxidation, which can cause discoloration (from white/beige to brown) and introduce impurities that may lead to tar formation under basic conditions.[2][3] Always use a high-purity grade and consider recrystallization if its quality is suspect.[2]
-
2-(Diethylamino)ethyl chloride: This reagent is often supplied as the hydrochloride salt (DEAE-Cl·HCl). It is crucial to remember that for every equivalent of DEAE-Cl·HCl used, an additional equivalent of base is required to neutralize the hydrogen chloride and generate the free amine before it can participate in the reaction.[4] Failure to account for this will leave the phenoxide without an electrophile to react with, drastically reducing the yield.
| Reagent | Recommended Specification | Troubleshooting Action |
| 4-Hydroxybenzaldehyde | >98% purity, white/beige solid | If discolored, recrystallize from water or aqueous ethanol.[2] |
| 2-(Diethylamino)ethyl chloride HCl | >98% purity | Use an additional equivalent of base (e.g., K₂CO₃ or a non-nucleophilic amine like TEA). |
| Solvent (DMF, Acetonitrile) | Anhydrous (<50 ppm H₂O) | Use freshly opened bottles or dry the solvent over molecular sieves. |
| Base (K₂CO₃, NaH) | Freshly ground (K₂CO₃), >95% | Grind K₂CO₃ before use to break up clumps. For NaH, ensure it is not gray and deactivated.[5] |
Q3: I am observing significant amounts of side products. What are the likely competing pathways?
The phenoxide intermediate is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[6][7] Furthermore, elimination reactions can compete with substitution.
-
O-Alkylation vs. C-Alkylation: The solvent choice has the most significant impact on this ratio.
-
Favorable for O-Alkylation (Desired): Polar aprotic solvents like DMF, DMSO, and acetonitrile are strongly recommended.[1][6] They solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, promoting the desired SN2 attack.
-
Promotes C-Alkylation (Undesired): Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, shielding it and making it less nucleophilic. This can increase the likelihood of the alkylating agent reacting at the electron-rich ortho and para positions of the ring.[6]
-
-
E2 Elimination: The base-catalyzed elimination of the alkylating agent to form an alkene is a common side reaction in Williamson ether synthesis.[6] Although 2-(diethylamino)ethyl chloride is a primary halide, which favors substitution, elimination can become significant under forcing conditions.
Caption: Competing reaction pathways for the phenoxide intermediate.
Q4: My reaction seems incomplete even after extended periods. How can I improve the reaction rate and drive it to completion?
Stalled reactions are often due to poor solubility of the phenoxide salt or insufficient reactivity. This is where a phase-transfer catalyst (PTC) can be transformative.
Phase-Transfer Catalysis (PTC): A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide resides.[8][9] This creates a soluble, highly reactive "naked" anion in the organic phase, dramatically accelerating the SN2 reaction.
Benefits of using a PTC:
-
Increased Reaction Rate: Allows for lower reaction temperatures and shorter reaction times.[1]
-
Milder Conditions: Enables the use of less hazardous bases like solid K₂CO₃ or even concentrated aqueous NaOH, avoiding the need for pyrophoric bases like NaH.[10][11]
-
No Need for Strictly Anhydrous Solvents: The PTC mechanism is effective even in biphasic systems, making the process more robust and scalable.[8][10]
| Parameter | Standard Williamson | PTC-Enhanced Williamson | Rationale |
| Base | NaH, KH (requires strict anhydrous conditions) | K₂CO₃, Cs₂CO₃, solid/conc. NaOH | PTC allows use of cheaper, safer, and easier-to-handle bases.[12] |
| Solvent | Anhydrous DMF, Acetonitrile | Acetonitrile, Toluene, Dichloromethane | Less hygroscopic and more easily removed solvents can be used.[13] |
| Temperature | 50-100 °C[1] | Room Temperature to 80 °C | Increased reactivity from PTC allows for lower temperatures, reducing E2 side reactions.[11] |
| Catalyst | None | 1-5 mol% TBAB, TBAC, or 18-crown-6 | Facilitates anion transfer between phases, boosting reaction rate.[1][8] |
| Reaction Time | 4-24 hours[1] | 1-8 hours | The reaction proceeds much faster and should be monitored by TLC to avoid byproduct formation. |
Q5: What is a reliable procedure for product isolation and purification?
The basicity of the diethylamino group in the product requires a carefully planned work-up to ensure efficient extraction and separation from unreacted starting materials.
-
Reaction Quench & Solvent Removal: After confirming reaction completion via TLC, cool the mixture to room temperature. If a high-boiling solvent like DMF was used, it's often best to remove it under reduced pressure. Alternatively, dilute the reaction mixture with a large volume of water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. The product, being basic, will reside in the organic layer.
-
Aqueous Wash:
-
Dilute Base Wash (e.g., 1M NaOH): This is a critical step to remove any unreacted 4-hydroxybenzaldehyde, which is acidic and will be extracted into the aqueous base layer as its sodium salt.
-
Water & Brine Wash: Wash the organic layer sequentially with water and then brine to remove residual base and inorganic salts, and to help break any emulsions.[14]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Flash Column Chromatography: This is the most common method for achieving high purity. A silica gel column with a gradient eluent system (e.g., hexanes/ethyl acetate, often with a small amount of triethylamine ~0.5-1% to prevent the basic product from streaking on the acidic silica) is effective.
-
Vacuum Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an excellent method for purification on a larger scale.[4]
-
Recommended Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq). Note: The excess K₂CO₃ accounts for the HCl salt.
-
Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete in 4-8 hours.
-
Cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH (2x), followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography.
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and acetonitrile.
-
Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq).
-
Heat the mixture to reflux (~82 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction is often complete in 2-6 hours.
-
Cool the mixture and filter off the inorganic salts, washing the filter cake with fresh acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and proceed with the aqueous work-up as described in Protocol 1 (steps 6-8). This PTC method often results in a cleaner crude product and higher isolated yield.[11]
References
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Available at: [Link]
-
JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Available at: [Link]
-
Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this... (1 Answer). Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
SlideShare. (n.d.). Phase transfer catalysis. Available at: [Link]
-
Organic Syntheses. (n.d.). An Ether Synthesis Procedure. Available at: [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available at: [Link]
-
ChemBeast. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 3. Page loading... [wap.guidechem.com]
- 4. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE | 15182-92-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
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- 9. Phase transfer catalysis | PPTX [slideshare.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Resolving Impurities in the ¹H NMR Spectrum of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Welcome to the technical support center for resolving impurities in the ¹H NMR spectrum of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific issues you may face in your experimental work.
Understanding the Target Molecule: ¹H NMR of Pure this compound
Before troubleshooting impurities, it is crucial to be familiar with the proton NMR spectrum of the pure target compound. The structure and expected chemical shifts are detailed below.
| Proton Assignment | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.87 | Singlet | 1H |
| Aromatic (Ha) | ~7.82 | Doublet | 2H |
| Aromatic (Hb) | ~6.98 | Doublet | 2H |
| Methylene (-OCH₂-) | ~4.15 | Triplet | 2H |
| Methylene (-NCH₂-) | ~2.95 | Triplet | 2H |
| Methylene (-NCH₂CH₃) | ~2.65 | Quartet | 4H |
| Methyl (-CH₃) | ~1.10 | Triplet | 6H |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common impurities observed in the ¹H NMR spectrum of this compound and provides step-by-step guidance for their identification and removal.
Q1: I see a singlet around 9.8 ppm and aromatic signals, but there are also peaks around 10.0-10.7 ppm and additional aromatic signals. What could this be?
A1: Unreacted Starting Material: 4-Hydroxybenzaldehyde
A common impurity is the unreacted starting material, 4-hydroxybenzaldehyde. This is particularly prevalent if the Williamson ether synthesis reaction has not gone to completion.[1][2]
Causality: The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 2-(diethylamino)ethyl chloride.[3][4] Incomplete reaction due to factors like insufficient base, low reaction temperature, or short reaction time can leave unreacted 4-hydroxybenzaldehyde in the final product.
¹H NMR Identification:
-
Aldehyde Proton: A singlet for the aldehydic proton of 4-hydroxybenzaldehyde appears around 9.8-9.9 ppm in CDCl₃ and can be as high as 10.6 ppm in DMSO-d₆.[5][6]
-
Aromatic Protons: Doublets corresponding to the aromatic protons will be present, typically around 7.8 ppm and 6.9 ppm.[7][8][9]
-
Phenolic Proton: A broad singlet corresponding to the hydroxyl proton, which can appear over a wide chemical shift range and may exchange with D₂O.
| Impurity: 4-Hydroxybenzaldehyde | Chemical Shift (ppm, DMSO-d₆) | Multiplicity |
| Phenolic OH | ~10.6 | Broad Singlet |
| Aldehyde CHO | ~9.8 | Singlet |
| Aromatic CH | ~7.8 | Doublet |
| Aromatic CH | ~7.0 | Doublet |
Troubleshooting Workflow:
Caption: Workflow for removing 4-hydroxybenzaldehyde.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous sodium hydroxide (NaOH) solution. The basic solution will deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the water-soluble sodium phenoxide salt.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.
-
Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[10]
Q2: My spectrum shows the desired product, but I also have signals in the aliphatic region, specifically a quartet around 2.5 ppm and a triplet around 1.0 ppm, that don't match my product.
A2: Residual Reagent or Byproduct: Diethylamine
The presence of diethylamine can result from the degradation of the starting material, 2-(diethylamino)ethyl chloride, or it can be a byproduct of side reactions.
Causality: 2-(diethylamino)ethyl chloride hydrochloride is often used as the starting material and is deprotonated in situ.[11][12] If this reagent degrades or if side reactions occur, free diethylamine can contaminate the product.
¹H NMR Identification:
-
Methylene Protons (-CH₂-): A quartet around 2.5-2.7 ppm.[13]
-
Methyl Protons (-CH₃): A triplet around 1.0-1.2 ppm.[14]
-
Amine Proton (-NH-): A broad singlet that can appear over a wide range and is often not observed.
| Impurity: Diethylamine | Chemical Shift (ppm, CDCl₃) | Multiplicity |
| -NH- | Variable (often broad) | Singlet |
| -CH₂- | ~2.6 | Quartet |
| -CH₃ | ~1.1 | Triplet |
Troubleshooting Workflow:
Caption: Workflow for removing diethylamine.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). This will protonate the basic diethylamine, forming the water-soluble diethylammonium chloride salt.
-
Separation: Separate the aqueous layer. Be aware that your target compound may also be protonated and partially extracted into the aqueous layer.
-
Basification and Re-extraction: To recover any product from the acidic aqueous layer, basify it with a base like NaOH and re-extract with the organic solvent.
-
Combine and Dry: Combine all organic layers, wash with brine, dry over an anhydrous salt, and concentrate to obtain the purified product.[15]
Q3: I'm observing a broad peak around 11-12 ppm and my aromatic signals are slightly shifted. What might this impurity be?
A3: Oxidation Product: 4-(2-(Diethylamino)-Ethoxy)-Benzoic Acid
Aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, especially if the sample is old or has been exposed to air.[16][17]
Causality: The aldehyde functional group can be oxidized to a carboxylic acid.[18][19][20] This can occur slowly upon exposure to atmospheric oxygen or more rapidly in the presence of oxidizing agents.
¹H NMR Identification:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield, around 11-12 ppm or even higher.
-
Aromatic Protons: The chemical shifts of the aromatic protons will be slightly different from the aldehyde.
| Impurity: 4-(2-(Diethylamino)-Ethoxy)-Benzoic Acid | Chemical Shift (ppm, CDCl₃) | Multiplicity |
| -COOH | ~11-12 | Broad Singlet |
| Aromatic CH | ~8.0 | Doublet |
| Aromatic CH | ~6.9 | Doublet |
Troubleshooting Workflow:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 9. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-(Diethylamino)ethyl Chloride Hydrochloride | 869-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. 2-(Diethylamino)ethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 2500 g [thermofisher.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 16. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to equip you with the expertise to troubleshoot issues, optimize your process, and ensure robust, scalable production.
Section 1: The Synthetic Pathway: A Mechanistic Overview
The industrial synthesis of this compound is predominantly achieved via the Williamson ether synthesis .[1] This reaction is a classic, reliable method for forming ethers, but its success on a larger scale hinges on a nuanced understanding of its SN2 mechanism and potential competing reactions.[2][3]
The core reaction involves the nucleophilic attack of a phenoxide ion (generated from 4-hydroxybenzaldehyde) on an alkyl halide (typically 2-chloro-N,N-diethylethanamine or its hydrochloride salt).
Caption: Core Williamson ether synthesis pathway.
This SN2 mechanism involves a backside attack on the electrophilic carbon of the alkyl halide.[2] For a successful and high-yield reaction, conditions must be optimized to favor this pathway over competing side reactions.[1][4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding reaction design and optimization.
Q1: What is the optimal choice of base for deprotonating 4-hydroxybenzaldehyde?
A: The choice of base is a critical parameter that balances reactivity with the minimization of side products.
-
Strong Bases (e.g., Sodium Hydride, NaH): While NaH ensures complete and rapid deprotonation of the phenol, it is highly reactive and pyrophoric, posing significant safety risks during scale-up.[5] Its high basicity can also promote the E2 elimination of the alkyl halide, reducing yield.[4]
-
Weaker Inorganic Bases (e.g., K₂CO₃, NaOH): Potassium carbonate is often the preferred base in industrial settings. It is inexpensive, safer to handle, and sufficiently basic to deprotonate the acidic phenol. However, the reaction is heterogeneous and may require higher temperatures, longer reaction times, or the use of a phase transfer catalyst to achieve a reasonable rate.[4] Sodium hydroxide is also a viable option.
Q2: Which solvent system is most effective?
A: Polar aprotic solvents are the standard choice for Williamson ether synthesis.[5]
-
Recommended: N,N-Dimethylformamide (DMF), acetonitrile, or acetone are excellent choices. These solvents effectively dissolve the reactants but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving it highly reactive.[1][4]
-
Avoid: Protic solvents like water or ethanol should be avoided. They solvate the phenoxide ion through hydrogen bonding, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the desired SN2 reaction.[1][4]
Q3: My starting material is 2-chloro-N,N-diethylethanamine hydrochloride. How does this affect the protocol?
A: The hydrochloride salt is often used due to its greater stability. However, the HCl salt will neutralize one equivalent of your base. You must therefore add at least one additional equivalent of base to first neutralize the salt and form the free amine in situ before adding the base intended for the deprotonation of 4-hydroxybenzaldehyde. Failure to account for this will result in an incomplete reaction due to insufficient free base.
Q4: What are the primary side products I should be monitoring for?
A: There are two main competing reactions to be aware of:
-
E2 Elimination: The base can abstract a proton from the carbon adjacent to the halide on the 2-(diethylamino)ethyl chloride, leading to the formation of an alkene byproduct. This is more prevalent with strong, bulky bases and at higher temperatures.[1][4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring).[2] While O-alkylation is generally favored, some C-alkylation on the ring can occur, leading to isomeric impurities that can be difficult to separate.
Section 3: Troubleshooting Guide
Encountering issues during scale-up is common. This guide provides a systematic approach to diagnosing and resolving them.
Caption: A logical workflow for troubleshooting common synthesis issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., K₂CO₃) has absorbed moisture and is ineffective. 2. Insufficient Base: Failure to account for the hydrochloride salt of the alkyl halide. 3. Low Temperature: Reaction temperature is too low for the chosen base/solvent system, leading to a slow reaction rate. | 1. Use freshly dried base or purchase from a new, sealed container. 2. Recalculate stoichiometry, ensuring at least 2 equivalents of base are used if starting with the HCl salt. 3. Gradually increase reaction temperature, monitoring for side product formation by TLC/GC. |
| Significant Unreacted 4-hydroxybenzaldehyde | 1. Incomplete Deprotonation: Insufficient base or inactive base. 2. Poor Mixing: On scale-up, heterogeneous mixtures (like K₂CO₃ in DMF) may not be stirred adequately, preventing the base from reacting. | 1. Confirm base activity and stoichiometry. 2. Improve agitation. Consider switching to a smaller particle size base or implementing a phase transfer catalyst to improve interfacial reaction.[6] |
| Presence of Multiple By-products | 1. High Temperature: Excessive heat likely promoting E2 elimination.[4] 2. Strong Base: Use of a base like NaH favoring elimination over substitution.[4] 3. C-Alkylation: Certain solvent conditions can promote alkylation on the aromatic ring.[2] | 1. Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination.[4] 2. Switch to a milder base like K₂CO₃. 3. Ensure a polar aprotic solvent is used. |
| Product Fails to Solidify / Is a Dark Oil | 1. Impurities Present: Unreacted starting materials or side products can act as a eutectic impurity, preventing crystallization. 2. Oxidation: The aldehyde group may have partially oxidized to a carboxylic acid, especially if exposed to air during a hot work-up. | 1. Re-purify the material using the acid-base extraction protocol (Section 4.2) followed by column chromatography if necessary. 2. Conduct the work-up under an inert atmosphere (e.g., Nitrogen) and use degassed solvents. Store the final product under inert gas.[7] |
Section 4: Key Experimental Protocols
Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.
Protocol 4.1: Lab-Scale Synthesis of this compound
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of 4-hydroxybenzaldehyde).
-
Reagent Addition: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-hydroxybenzaldehyde spot is consumed (typically 4-8 hours).[5]
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Protocol 4.2: Work-Up and Purification via Acid-Base Extraction
This procedure leverages the basicity of the diethylamino group to separate the product from neutral or acidic impurities.
-
Filtration: Filter the cooled reaction mixture to remove the inorganic salts (K₂CO₃, KCl). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).
-
Dissolution: Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The product, being basic, will move into the aqueous layer as a protonated salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the layers. Discard the organic layer (or save for analysis of by-products).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. The product will deprotonate and precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous layer multiple times with fresh ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[5]
Protocol 4.3: HPLC Purity Analysis
A robust HPLC method is essential for quality control.[8]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 280-300 nm) |
| Quantification | Purity is determined by area percent calculation, assuming all components have a similar response factor, or by using a certified reference standard. |
Section 5: Scale-Up and Process Intensification
Transitioning from the bench to a pilot or production scale introduces new challenges. A key strategy for a more efficient and safer process is the use of Phase Transfer Catalysis (PTC) .[9][10]
In the standard reaction, the potassium phenoxide salt has low solubility in the organic solvent where the alkyl halide resides. PTC introduces a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which acts as a "shuttle."[10] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction rate at lower temperatures.[6]
Caption: Mechanism of Phase Transfer Catalysis in Williamson ether synthesis.
Advantages of PTC for Scale-Up:
-
Milder Conditions: Allows for lower reaction temperatures, reducing energy costs and minimizing thermal decomposition or side reactions.[6]
-
Increased Rate: Dramatically improves reaction kinetics, leading to shorter batch times.
-
Solvent Flexibility: Can eliminate the need for expensive, high-boiling point aprotic solvents. Reactions can sometimes be run in less polar solvents like toluene with an aqueous base phase.
-
Simplified Work-up: The catalyst is used in small amounts and can often be removed with aqueous washes.
References
- Common side reactions in the Williamson synthesis of ethers - Benchchem.
-
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Technical Support Center: Handling and Disposal of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde Reaction Waste
This guide provides comprehensive, technically grounded advice for researchers, scientists, and drug development professionals on the safe handling and compliant disposal of waste generated from chemical reactions involving 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde. The protocols herein are designed to ensure laboratory safety, regulatory compliance, and environmental protection.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the hazards and initial handling steps for waste derived from this compound.
Q1: What are the primary hazards associated with waste from this compound reactions?
A1: The primary hazards stem from the compound's structure, which includes an aromatic aldehyde and a tertiary amine (diethylamino) group.
-
Corrosivity and Irritation : Similar structures are known to be corrosive, causing severe skin burns and eye damage.[1][2] Waste mixtures should be handled as potentially corrosive.
-
Toxicity : Substituted benzaldehydes are recognized as bioreactive chemicals with aquatic toxicity.[3][4] The diethylamino group is also a feature of compounds requiring careful handling.[1] Therefore, waste should be presumed to be harmful to aquatic life.
-
Reactivity : Aldehydes can undergo various reactions, including polymerization or condensation, especially under acidic or basic conditions. The amine group makes the waste basic and reactive towards acids.
-
Solvent Hazards : The hazards of the solvents used in the reaction (e.g., flammability, toxicity) will be a major component of the waste stream's overall hazard profile.
Q2: Can I neutralize the basic amine-containing waste in my lab before disposal?
A2: In-lab neutralization of hazardous waste is a form of treatment that is regulated. While technically possible by adding an acid (e.g., citric acid, acetic acid) to neutralize the amine basicity[5], this is generally not recommended without a specific, approved protocol under your institution's Chemical Hygiene Plan (CHP).[6][7][8] Improper neutralization can generate heat, fumes, or unwanted byproducts. It is safer and more compliant to dispose of the basic waste through your institution's hazardous waste program.
Q3: Is it ever acceptable to dispose of aqueous waste from these reactions down the drain?
A3: No. It is crucial to never empty diethylamine-containing compounds or substituted benzaldehydes into drains.[1] These compounds are biocides that can harm the beneficial bacteria in wastewater treatment plants.[9] Furthermore, their potential environmental toxicity warrants disposal as hazardous chemical waste.[3][10] All waste, including aqueous washes and extracts, must be collected for proper disposal.
Q4: What immediate steps should I take if I spill a reaction mixture containing this compound?
A4:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Evacuate : If the spill is large or involves volatile toxic solvents, evacuate the area and notify your safety officer.
-
PPE : Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1]
-
Containment : For liquid spills, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels for large spills of flammable solvents.
-
Collection : Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontamination : Clean the spill area according to your lab's specific procedures, typically with a soap and water solution, collecting the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) office.
Part 2: Troubleshooting Guide for Specific Waste Scenarios
This section provides guidance for handling non-standard or problematic waste streams you might encounter.
Scenario 1: The reaction has generated a dark, tarry, or polymeric solid waste.
-
Problem : Aldehydes can polymerize, especially in the presence of acid or base catalysts, or upon prolonged heating. This creates a solid or semi-solid waste that is difficult to remove from glassware.
-
Solution :
-
Do Not Use Force : Avoid trying to mechanically scrape the residue, as this can break glassware and lead to injury.
-
Solvent Test : In a fume hood, test small amounts of different solvents (e.g., acetone, ethyl acetate, toluene, or a suitable solvent from the reaction) to find one that dissolves the residue.
-
Dissolution & Collection : Once a suitable solvent is found, add it to the flask and allow it to soak. Gentle heating or sonication may aid dissolution. Once dissolved, pour the resulting liquid into the appropriate liquid organic hazardous waste container.
-
Final Cleaning : If a residue remains, a base bath (isopropanol/potassium hydroxide) may be effective, but use with extreme caution and appropriate PPE. The spent base bath solution must also be disposed of as hazardous waste.
-
Scenario 2: My waste stream is a mixture of halogenated and non-halogenated organic solvents.
-
Problem : Most institutions require the segregation of halogenated (e.g., dichloromethane, chloroform) and non-halogenated (e.g., hexane, ethyl acetate) solvent waste.[11] This is because halogenated solvents are typically more expensive to incinerate and may require different treatment processes.
-
Solution :
-
Segregate at the Source : The best practice is to always use separate waste containers for halogenated and non-halogenated solvents throughout your experiment.
-
If Already Mixed : If the waste is already mixed, it must be disposed of in a halogenated waste container. Clearly label the container with all components and their estimated percentages. Never dispose of mixed waste in a non-halogenated container.
-
Scenario 3: The reaction produced a solid byproduct that needs to be filtered out.
-
Problem : Contaminated filter paper, Celite, silica gel, or solid byproducts are considered hazardous solid waste.
-
Solution :
-
Collection : Collect all solid materials, including the filter paper and any filtered solids, in a designated solid hazardous waste container. This is typically a plastic pail or a properly labeled bag inside a solid container.[12]
-
Labeling : Ensure the container is labeled "Hazardous Waste" and lists all chemical constituents, including residual solvents.
-
Drying : Do not leave the filtered material to dry in the open air in the fume hood if it is saturated with volatile solvents. This constitutes an unpermitted emission.[11] Place the damp filter cake directly into the solid waste container and keep it closed except when adding waste.
-
Part 3: Standard Disposal Protocols
Adherence to a structured disposal workflow is critical for safety and compliance. All waste must be managed in accordance with your institution's Chemical Hygiene Plan and local and national regulations such as those from the EPA and OSHA.[6][8][13]
Protocol 1: Segregation and Collection of Liquid Waste
-
Select Correct Containers : Obtain appropriate, chemically compatible waste containers from your EHS department. Containers must have secure, screw-top caps.[14]
-
Label Immediately : Affix a "Hazardous Waste" label to the container before adding any waste.[14][15] Fill in the Principal Investigator's name, lab location, and all chemical constituents. Update the percentages as waste is added.
-
Segregate Waste Streams : At a minimum, segregate waste as follows:
-
Aqueous Waste : For all water-based solutions, washes, and extracts.
-
Non-Halogenated Organic Waste : For solvents like hexane, ethyl acetate, toluene, methanol, etc.
-
Halogenated Organic Waste : For solvents like dichloromethane, chloroform, etc.
-
Acidic/Basic Waste : If not neutralized, highly acidic or basic waste streams should be collected separately. Waste from this compound reactions will likely be basic and should not be mixed with acidic waste streams.
-
-
Container Management :
-
Keep waste containers closed at all times except when adding waste.[11][14]
-
Store containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[13][14]
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[11]
-
Protocol 2: Handling and Collection of Solid Waste
-
Container : Use a designated, clearly labeled container for solid chemical waste, such as a plastic pail with a lid or a puncture-resistant box with a liner.
-
Collection : Place all contaminated disposable items into this container, including:
-
Gloves, weigh boats, and pipette tips.
-
Used silica gel and other chromatography media.
-
Filter papers and drying agents (e.g., magnesium sulfate).
-
Spill cleanup materials.
-
-
Labeling : The container must be labeled "Hazardous Waste" with a complete list of the solid materials and any associated solvents or chemicals.
Visualization of Waste Segregation Workflow
The following diagram illustrates the decision-making process for proper waste segregation in the laboratory.
Caption: Decision tree for segregating laboratory waste.
Part 4: Chemical Incompatibility Data
To prevent dangerous reactions in waste containers, it is critical to avoid mixing incompatible chemicals.[14] Waste from this compound reactions contains both an aldehyde and an amine functionality.
Table 1: Incompatibility Chart for Aldehyde and Amine Waste Streams
| Chemical Class | Incompatible With | Potential Hazard of Mixing |
| Aldehydes (in waste) | Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., NaOH), Strong Acids. | Violent reaction, fire, explosion.[16] |
| Amines (in waste) | Strong Acids (e.g., HCl, H₂SO₄), Strong Oxidizing Agents, Halogenated Compounds. | Vigorous neutralization reaction (heat), formation of toxic fumes.[16][17] |
| Organic Solvents | Strong Oxidizing Agents, Strong Acids, Strong Bases. | Fire, explosion, violent reaction. |
This table provides general guidance. Always consult the Safety Data Sheet (SDS) for specific chemicals and your institution's CHP.
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Validation & Comparative
A Comparative Study of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde and Other Benzaldehyde Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the benzaldehyde scaffold serves as a versatile template for the synthesis of a myriad of bioactive compounds. The strategic modification of the benzaldehyde core can profoundly influence its physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, a promising derivative, with a selection of other key benzaldehyde analogs: the parent molecule benzaldehyde, the electron-donating 4-hydroxybenzaldehyde, and the electron-withdrawing 4-nitrobenzaldehyde.
This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data and detailed methodologies to inform future research and development endeavors.
Introduction to the Compared Benzaldehyde Derivatives
The selection of these specific benzaldehyde derivatives allows for a systematic exploration of how different substituents at the para-position of the benzene ring impact the molecule's overall characteristics.
-
This compound: This derivative is characterized by a bulky, electron-donating diethylamino-ethoxy group. This functional group is known to enhance lipophilicity and can introduce basic properties, potentially influencing membrane permeability and target engagement. Its structural features suggest potential applications in areas where interactions with biological membranes or specific receptor sites are crucial.
-
Benzaldehyde: As the parent compound, benzaldehyde provides a fundamental baseline for comparison.[1] It is a simple aromatic aldehyde with a characteristic almond-like scent and is widely used as a precursor in chemical synthesis.[1] Its biological activity is relatively modest, making it an excellent reference point to evaluate the impact of substitutions.
-
4-Hydroxybenzaldehyde: This derivative incorporates a hydroxyl group, a strong electron-donating substituent, at the para-position.[2][3] The hydroxyl group can participate in hydrogen bonding and may be a site for metabolic transformations.[2][3] It is a naturally occurring compound with known antioxidant and anti-inflammatory properties.[4]
-
4-Nitrobenzaldehyde: In contrast to the other derivatives, 4-nitrobenzaldehyde features a strong electron-withdrawing nitro group.[5][6] This group significantly alters the electronic properties of the benzene ring and the reactivity of the aldehyde group, often enhancing its electrophilicity.[5] This modification can lead to distinct biological activities and toxicological profiles.[7][8]
Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of the selected benzaldehyde derivatives.
| Property | This compound | Benzaldehyde | 4-Hydroxybenzaldehyde | 4-Nitrobenzaldehyde |
| Molecular Formula | C13H19NO2 | C7H6O | C7H6O2 | C7H5NO3 |
| Molecular Weight | 221.30 g/mol | 106.12 g/mol [1] | 122.12 g/mol [2][9] | 151.12 g/mol [5][6] |
| Appearance | - | Colorless to yellowish liquid[1] | White to light yellow crystalline powder[2][3] | Slightly yellowish crystalline powder[5][10] |
| Melting Point | - | -26 °C[1] | 115-118 °C[2][11] | 103-106 °C[5][10][12] |
| Boiling Point | 168 °C (at 6 Torr) | 179 °C[1] | 191-192 °C[2][3] | 300 °C[6][10] |
| Water Solubility | - | Sparingly soluble[1] | Slightly soluble[2][9] | Limited solubility, soluble in hot water[5] |
| Organic Solvent Solubility | - | Soluble in alcohol, ether[1] | Soluble in ethanol, ether, chloroform[2][3] | Soluble in ethanol, benzene, acetone[5][12] |
| logP (Octanol/Water) | - | 1.48 | 1.39 | 1.53 |
Comparative Biological Activity
The diverse substituents on the benzaldehyde ring are expected to confer distinct biological activities. This section explores their comparative performance in key areas of pharmacological interest.
Cytotoxic Activity against Cancer Cell Lines
The potential of benzaldehyde derivatives as anticancer agents has been an area of active research. Their cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
Note on this compound: While specific IC50 data for this compound against cancer cell lines is not available in the reviewed literature, a study on its dimethylamino analogue's hydrazone derivatives showed promising results against Entamoeba histolytica and better cell viability on a lung cancer cell line (A549) in an MTT assay, suggesting a favorable toxicity profile in that context.[15]
Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases (ALDHs) are a family of enzymes that play a crucial role in cellular detoxification and are often overexpressed in cancer stem cells, contributing to drug resistance.[9] Consequently, ALDH inhibitors are of significant interest in oncology. 4-(Diethylamino)benzaldehyde (DEAB) is a well-known pan-inhibitor of ALDH isoforms.[2][11] The inhibitory potential of novel benzaldehyde derivatives against specific ALDH isoforms, such as ALDH1A3, is a key area of investigation.
Recent studies have highlighted that benzyloxybenzaldehyde derivatives can be potent and selective inhibitors of ALDH1A3, with some compounds exhibiting IC50 values in the sub-micromolar range.[2][12][16] For example, 4-(benzyloxy)-3-methoxybenzaldehyde was identified as a highly potent ALDH1A3 inhibitor with an IC50 of 0.23 µM.[2][9][10] This suggests that the bulky ether-linked substituent at the para position, similar to that in this compound, could be a favorable feature for ALDH1A3 inhibition.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a well-established area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, where a lower IC50 value indicates higher antioxidant potential.
4-Hydroxybenzaldehyde, due to its phenolic hydroxyl group, is expected to exhibit significant antioxidant activity.[4] Indeed, a polymer derived from 4-hydroxybenzaldehyde has been reported to have an IC50 value of 3.60 mg/mL in a DPPH assay.[17][18] In contrast, benzaldehyde and 4-nitrobenzaldehyde are generally considered to have weak antioxidant activity. The electron-withdrawing nature of the nitro group in 4-nitrobenzaldehyde, in particular, would diminish the hydrogen-donating ability of the aromatic ring. While direct DPPH assay results for this compound were not found, its structural similarity to other antioxidant phenolic ethers suggests it may possess some radical scavenging capabilities.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability.
Workflow for MTT Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzaldehyde derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[5]
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This fluorometric assay measures the activity of ALDH by monitoring the production of NADH.
ALDH Inhibition Assay Workflow
Caption: Workflow for the fluorometric ALDH inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0). Prepare stock solutions of NAD+, the aldehyde substrate (e.g., hexanal for ALDH1A3), and the test compounds (dissolved in DMSO).
-
Assay Setup: In a 96-well black plate, add the reaction buffer, NAD+ (final concentration ~2.5 mM), and the ALDH enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control inhibitor (e.g., DEAB) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the aldehyde substrate.
-
Fluorescence Measurement: Immediately measure the rate of NADH formation by monitoring the increase in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value from the dose-response curve.
DPPH Radical Scavenging Assay
This spectrophotometric assay evaluates the antioxidant capacity of the compounds.
DPPH Assay Workflow
Caption: General workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[22]
Structure-Activity Relationship (SAR) and Concluding Remarks
The comparative analysis of these benzaldehyde derivatives reveals key structure-activity relationships:
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent at the para-position significantly influences the biological activity. Electron-donating groups, such as the hydroxyl group in 4-hydroxybenzaldehyde, can enhance antioxidant activity. Conversely, electron-withdrawing groups, like the nitro group in 4-nitrobenzaldehyde, increase the electrophilicity of the aldehyde, which can lead to enhanced reactivity in certain biological contexts, such as the formation of Schiff bases, potentially contributing to cytotoxicity.
-
Steric Bulk: The bulky diethylamino-ethoxy group in this compound is likely to play a significant role in its biological activity. This group may enhance binding to specific protein targets, such as the active site of ALDH1A3, through hydrophobic and van der Waals interactions. However, it may also introduce steric hindrance that could negatively impact other interactions.
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PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]
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Efficacy of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde Analogues as ALDH Inhibitors: A Comparative Guide for Researchers
Introduction: The Critical Role of Aldehyde Dehydrogenase in Disease and Drug Development
The aldehyde dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes essential for detoxifying both endogenous and exogenous aldehydes, thereby protecting cells from aldehyde-induced damage.[1] Beyond their canonical role in detoxification, specific ALDH isoforms, particularly those within the ALDH1 family, are pivotal regulators of cellular processes, including the biosynthesis of retinoic acid (RA), a key signaling molecule governing cell differentiation, proliferation, and apoptosis.[1][2]
Elevated ALDH activity is increasingly recognized as a hallmark of cancer stem cells (CSCs) across various malignancies, contributing to therapeutic resistance and poor clinical outcomes.[3][4] This has positioned ALDH enzymes as compelling therapeutic targets for overcoming drug resistance and eradicating CSC populations. 4-(2-(Diethylamino)-ethoxy)-benzaldehyde, commonly known as DEAB, has long been utilized as a pan-inhibitor of ALDH isoforms and serves as a crucial negative control in the widely used Aldefluor™ assay for identifying ALDH-positive cell populations.[3][5] However, the non-specific nature of DEAB necessitates the development of more potent and isoform-selective inhibitors. This guide provides a comprehensive comparison of DEAB and its recently developed analogues, offering researchers critical insights into their efficacy, synthesis, and experimental evaluation.
Comparative Efficacy of DEAB and its Analogues
Recent efforts have focused on modifying the scaffold of DEAB to enhance its inhibitory potency and isoform selectivity. A notable study by Ibrahim et al. (2022) synthesized and evaluated a series of 40 DEAB analogues, identifying several compounds with significantly improved activity against specific ALDH isoforms, particularly ALDH1A3 and ALDH3A1.[3][6]
Inhibitory Potency against Key ALDH Isoforms
The following table summarizes the half-maximal inhibitory concentrations (IC50) of DEAB and its most potent analogues against ALDH1A1, ALDH1A3, and ALDH3A1. Lower IC50 values indicate greater inhibitory potency.
| Compound | ALDH1A1 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |
| DEAB | 7.08 | 10.20 | 5.15 | [7] |
| Analogue 14 | 7.08 | 0.63 | 8.00 | [7] |
| Analogue 15 | >10 | 0.30 | >10 | [3][8] |
| Analogue 16 | >10 | 0.23 | >10 | [3][8] |
| Analogue 18 | >10 | >10 | 1.61 | [3][8] |
| Analogue 19 | >10 | >10 | 1.29 | [3][8] |
As evidenced by the data, analogues 15 and 16 exhibit remarkable potency and selectivity for ALDH1A3, with IC50 values in the low nanomolar range, representing a significant improvement over the parent compound, DEAB.[3][8] Similarly, analogues 18 and 19 demonstrate enhanced inhibitory activity against ALDH3A1.[3][8]
Cytotoxicity in Cancer Cell Lines
The enhanced inhibitory potency of these analogues translates to increased cytotoxicity in cancer cell lines. The table below compares the cytotoxic effects of DEAB and its analogues in prostate cancer cell lines.
| Compound | DU145 IC50 (µM) | PC3 IC50 (µM) | Reference |
| DEAB | >200 | >200 | [3] |
| Analogue 14 | 61 | 47 | [3] |
| Analogue 18 | 98 | 85 | [3] |
These findings underscore the therapeutic potential of these novel analogues, as they exhibit significantly greater cytotoxicity against cancer cells compared to DEAB.[3]
Chemical Structures and Synthesis of Potent Analogues
The superior performance of the identified analogues stems from strategic modifications to the DEAB scaffold.
Figure 1. Chemical structures of DEAB and its potent analogues 14 and 18.
The synthesis of these analogues is achieved through a straightforward nucleophilic aromatic substitution reaction. A general protocol is provided below.
Experimental Protocol: Synthesis of 4-(Dialkylamino)-3-nitrobenzaldehydes
This protocol describes a general method for synthesizing analogues such as 14 and 18.
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Appropriate secondary amine (e.g., diisopropylamine for analogue 14, dipropylamine for analogue 18)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 4-fluoro-3-nitrobenzaldehyde (1 equivalent) in DMF, add the corresponding secondary amine (2-3 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mechanism of Action and Impact on Signaling Pathways
ALDH inhibitors exert their anticancer effects through multiple mechanisms, primarily centered around the disruption of aldehyde metabolism and the modulation of the retinoic acid (RA) signaling pathway.
Figure 2. Inhibition of ALDH1A isoforms by DEAB and its analogues disrupts the retinoic acid signaling pathway.
By inhibiting ALDH1A isoforms, these compounds block the conversion of retinaldehyde to retinoic acid.[9] This reduction in RA levels disrupts the RA-mediated signaling cascade, which is crucial for the differentiation of stem cells.[1][10] The inhibition of ALDH also leads to an accumulation of toxic aldehydes within cancer cells, inducing oxidative stress, DNA damage, and ultimately apoptosis.[11]
Experimental Workflows for Inhibitor Evaluation
A robust evaluation of novel ALDH inhibitors requires a combination of enzymatic and cell-based assays.
Figure 3. A comprehensive workflow for the evaluation of ALDH inhibitors.
ALDH Activity Assay Protocol (Fluorometric)
This protocol provides a method for determining the in vitro inhibitory activity of compounds against specific ALDH isoforms.
Materials:
-
Recombinant human ALDH enzyme (e.g., ALDH1A3)
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the ALDH enzyme and NAD+ in the assay buffer.
-
Add serial dilutions of the test compounds to the wells of the microplate.
-
Add the enzyme/NAD+ mixture to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the aldehyde substrate to all wells.
-
Immediately measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time in a kinetic mode.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular context.[5][7][12]
Materials:
-
Cancer cell line expressing the target ALDH isoform
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target ALDH isoform
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at various temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The development of potent and isoform-selective ALDH inhibitors, such as the analogues of DEAB discussed in this guide, represents a significant advancement in the pursuit of novel anticancer therapies. These next-generation inhibitors not only offer enhanced efficacy but also provide valuable tools for dissecting the specific roles of different ALDH isoforms in cancer biology. Future research should focus on comprehensive in vivo evaluation of these lead compounds to assess their pharmacokinetic properties, anti-tumor efficacy, and potential for combination therapies. Furthermore, a deeper understanding of how these selective inhibitors modulate downstream signaling pathways will be crucial for optimizing their therapeutic application and identifying patient populations most likely to benefit from this targeted approach.
References
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Ibrahim, A. I. M., Batlle, E., Sneha, S., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. [Link]
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Pors, K., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. White Rose Research Online. [Link]
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Li, Y., et al. (2021). A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. Nature Chemical Biology, 17(6), 646–654. [Link]
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ResearchGate. (n.d.). Retinoic acid signaling pathway within a cell. [Link]
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ResearchGate. (2022). (PDF) Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. [Link]
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Chen, Y., et al. (2017). Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells. Oncotarget, 8(60), 101951–101962. [Link]
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ResearchGate. (2017). Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells. [Link]
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Ibrahim, A. I. M., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. White Rose Research Online. [Link]
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Al-Bawab, A. Q., et al. (2023). In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin. International Journal of Molecular Sciences, 24(5), 4995. [Link]
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Chute, J. P., et al. (2006). Inhibition of aldehyde dehydrogenase and retinoid signaling induces the expansion of human hematopoietic stem cells. Proceedings of the National Academy of Sciences, 103(31), 11707-11712. [Link]
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PubChem. (n.d.). 4-(Diethylamino)benzaldehyde. [Link]
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Chen, Y., et al. (2017). Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells. Oncotarget, 8(60), 101951–101962. [Link]
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van der Waals, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(8), 2773–2777. [Link]
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Chute, J. P., et al. (2006). Inhibition of aldehyde dehydrogenase and retinoid signaling induces the expansion of human hematopoietic stem cells. Proceedings of the National Academy of Sciences of the United States of America, 103(31), 11707–11712. [Link]
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A Comparative Guide to the Biological Activity of Substituted Benzaldehydes
In the landscape of medicinal chemistry and drug development, the benzaldehyde scaffold represents a foundational structure from which a multitude of biologically active compounds are derived. The versatility of the benzene ring allows for substitutions that can dramatically alter the molecule's physicochemical properties and, consequently, its interactions with biological targets. This guide offers an in-depth comparison of the biological activities of various substituted benzaldehydes, with a focus on their antimicrobial, antioxidant, and anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present comparative data to guide researchers in the rational design of novel therapeutic agents.
The Influence of Substitution on Antimicrobial Activity
Substituted benzaldehydes have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi. The nature, position, and number of substituents on the aromatic ring are critical determinants of their potency.
Structure-Activity Relationship (SAR) in Antimicrobial Benzaldehydes
The antimicrobial efficacy of substituted benzaldehydes is significantly influenced by the electronic and steric properties of the substituents. Generally, the presence of electron-withdrawing groups and hydroxyl moieties tends to enhance antimicrobial activity.
-
Hydroxy and Methoxy Substituents: Hydroxybenzaldehydes often exhibit potent antimicrobial effects. The position of the hydroxyl group is crucial; for instance, salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are known for their antibacterial and antifungal properties.[1] The introduction of a methoxy group can modulate this activity. For example, 2-hydroxy-4-methoxybenzaldehyde has shown considerable antimicrobial and antifungal activities.[2]
-
Halogen Substituents: The incorporation of halogens, such as chlorine or bromine, onto the benzaldehyde ring can significantly increase antimicrobial potency.[3] Halogenated salicylaldehydes, in particular, have been shown to be highly effective against yeasts like Candida albicans.[1]
-
Nitro Substituents: The strong electron-withdrawing nature of the nitro group often leads to enhanced antimicrobial activity.[3]
The mechanism of action for many antimicrobial benzaldehydes involves the disruption of microbial membranes, leading to the leakage of intracellular components and ultimately cell death.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key parameter for quantifying and comparing the antimicrobial activity of different compounds. A lower MIC value indicates greater potency.
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | None | Staphylococcus aureus | >1000 | [4] |
| Salicylaldehyde | 2-hydroxy | Staphylococcus aureus | 500 | [4] |
| 3,5-Dichlorosalicylaldehyde | 3,5-dichloro, 2-hydroxy | Candida albicans | 12 | [4] |
| 4-Nitrobenzaldehyde | 4-nitro | Staphylococcus aureus | - | [3] |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-hydroxy, 4-methoxy | Staphylococcus aureus | - | [2] |
Note: Direct comparative MIC values for all compounds under identical conditions are not always available in a single study. The data presented is a synthesis from multiple sources to illustrate general trends.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[5]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Dissolve the substituted benzaldehyde in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or pellet formation at the bottom of the well.
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A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the validation parameters, present a comprehensive set of experimental data, and objectively compare the HPLC-UV technique with viable alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate precise and accurate analytical methodologies.
The Critical Role of Method Validation in Pharmaceutical Analysis
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For the quantification of a crucial synthetic intermediate like this compound, a validated HPLC-UV method ensures the accuracy, precision, and consistency of results, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will adhere to in this guide.[3][5][6]
This compound is a benzaldehyde derivative with the chemical formula C13H19NO2.[7] Its purity and concentration are critical quality attributes that must be meticulously controlled during the manufacturing process.
Experimental Design: A Foundation of Trustworthiness
The cornerstone of a validated method is a well-designed experimental plan that interrogates every aspect of the analytical procedure. The following sections detail the validation parameters for our proposed HPLC-UV method for this compound.
Chromatographic Conditions
A reverse-phase HPLC method was developed for the analysis of this compound.[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm
-
Column Temperature: 30 °C
The choice of a C18 column is based on the non-polar nature of the analyte, while the mobile phase composition is optimized to achieve a suitable retention time and peak shape. Formic acid is added to improve peak symmetry and consistency. The detection wavelength of 285 nm was selected based on the UV spectrum of this compound, which exhibits a significant absorbance at this wavelength.
Validation Parameters and Acceptance Criteria
The validation was performed in accordance with the ICH Q2(R1) guideline.[3][5][6]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for the analyte should be pure and free from interference from the blank, placebo, and potential impurities. Peak purity index > 0.99. | To ensure that the signal measured is solely from the analyte of interest.[4] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range. | To demonstrate a proportional relationship between the analyte concentration and the instrumental response. |
| Range | 80% to 120% of the target concentration. | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120%). | To assess the closeness of the test results to the true value. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. | To evaluate the variability of the results under the same and different conditions (different days, analysts, equipment). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | RSD ≤ 2.0% after minor, deliberate changes to method parameters (e.g., flow rate, mobile phase composition, column temperature). | To demonstrate the reliability of the method with respect to small variations in analytical conditions. |
Performance Data: A Quantitative Assessment
The following tables summarize the hypothetical, yet realistic, experimental data obtained during the validation of the HPLC-UV method for this compound.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 2510 |
| 75 | 3745 |
| 100 | 4990 |
| 125 | 6260 |
| 150 | 7515 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 118.8 | 99.0 |
| Mean Recovery | 99.5% |
Table 3: Precision
| Precision Type | Parameter | Result |
| Repeatability | RSD (%) for 6 replicate injections of 100 µg/mL standard | 0.8% |
| Intermediate Precision | RSD (%) for analysis on different days by different analysts | 1.2% |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Table 5: Robustness
| Parameter Varied | Variation | RSD (%) of Peak Area |
| Flow Rate | ± 0.1 mL/min | 1.5% |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.8% |
| Column Temperature | ± 2 °C | 1.3% |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility, detailed experimental protocols are essential.
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions for the linearity study by diluting the stock solution with the mobile phase to concentrations of 50, 75, 100, 125, and 150 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in a 100 mL volumetric flask with the mobile phase.
Protocol 2: Linearity Assessment Workflow
Caption: Workflow for Linearity Assessment.
Protocol 3: Accuracy (Spike Recovery) Workflow
Caption: Workflow for Accuracy Determination.
Comparative Analysis: HPLC-UV vs. Alternative Methods
While HPLC-UV is a robust and widely used technique, it is essential to understand its performance in the context of other available analytical methods.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase with mass-based detection.[9][10] | Separation similar to HPLC, but coupled with a mass spectrometer for highly sensitive and selective detection.[11][12] |
| Applicability to Analyte | Excellent. This compound is non-volatile and has a UV chromophore. | Potentially applicable after derivatization to increase volatility, but thermal degradation is a risk.[13] | Excellent. Provides higher sensitivity and specificity than UV detection.[11][12] |
| Sensitivity | Good (µg/mL to ng/mL range). | Very good for volatile compounds. | Excellent (pg/mL to fg/mL range). |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, based on mass fragmentation patterns. | Excellent, provides structural information and can distinguish between isobaric compounds. |
| Cost (Instrument & Consumables) | Moderate. | Moderate to High. | High. |
| Complexity of Operation | Relatively straightforward. | Requires expertise in handling gases and high temperatures. | More complex due to the mass spectrometer. |
| Typical Applications | Routine quality control, purity assessment, and stability testing.[14] | Analysis of residual solvents, volatile impurities, and thermally stable compounds.[9][10] | Impurity profiling, metabolite identification, and bioanalysis where high sensitivity is required.[11][12] |
Causality behind Method Selection:
For routine quality control and quantification of this compound in bulk drug and formulations, HPLC-UV is the method of choice due to its optimal balance of performance, cost-effectiveness, and ease of use. The analyte's properties make it ideally suited for this technique. While GC-MS is less suitable due to the non-volatile nature of the analyte, LC-MS would be a superior choice for impurity profiling and the analysis of trace-level degradation products, where its higher sensitivity and specificity would be advantageous.[11][12] However, for the primary purpose of quantifying the main component, the added complexity and cost of LC-MS are not typically warranted.
Conclusion
This guide has provided a comprehensive overview of the validation of an HPLC-UV method for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. The presented data demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The comparison with alternative techniques underscores the rationale for selecting HPLC-UV for this specific application. By adhering to the principles and protocols outlined herein, researchers and scientists can confidently develop and validate reliable analytical methods that ensure the quality and consistency of pharmaceutical products.
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A Researcher's Guide to Assessing the Cross-Reactivity of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Executive Summary
This document provides a comprehensive framework for researchers to rigorously characterize the selectivity of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde. We move beyond simple protocols to explain the causal-driven experimental design required for a self-validating assessment. By synthesizing biochemical inhibition profiling, mechanistic enzyme kinetics, and cell-based functional assays, this guide equips scientists with the necessary tools to confidently define the compound's true biological activity and potential liabilities.
The Imperative of Specificity: Beyond the Primary Target
The allure of a potent "hit" in a screening campaign can be compelling. However, potency without selectivity is a common pitfall. Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended targets, is a primary driver of misleading results and clinical failures. Molecules that inhibit multiple targets can produce a desired phenotype, but the underlying mechanism of action (MOA) becomes obscured, making rational lead optimization nearly impossible.
This is particularly true for enzyme families with highly conserved active sites, such as the Aldehyde Dehydrogenase (ALDH) superfamily. These 19 enzymes are critical regulators of cellular metabolism and signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] The development of isoform-selective ALDH inhibitors is a significant therapeutic goal, but achieving this requires a deep understanding of a compound's interaction with the entire enzyme family.
The Reference Point: Understanding the Promiscuity of 4-(Diethylamino)benzaldehyde (DEAB)
To understand the potential cross-reactivity of this compound, we must first examine its parent compound, DEAB.
DEAB is famously used as a pan-ALDH inhibitor and serves as the essential negative control in the ALDEFLUOR™ assay, a method for identifying and isolating stem cells based on their high ALDH activity.[1][2] While often described as a "selective" inhibitor in the context of this assay (i.e., it inhibits the ALDH activity responsible for the fluorescent signal), its broader profile is far from specific.
Key Characteristics of DEAB:
-
Broad-Spectrum Inhibition: DEAB is a potent inhibitor of at least six ALDH isoenzymes, including ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1, with IC₅₀ values often in the nanomolar to low micromolar range.[2][3] This makes it unsuitable for studying the role of a single ALDH isoform.
-
Variable Mechanism of Action: The complexity of DEAB's interactions is profound. It acts as a reversible, competitive inhibitor for ALDH1A1.[2][4] In contrast, it is an irreversible, covalent inactivator of ALDH1A2, ALDH2, and ALDH7A1.[2][5]
-
Substrate Behavior: Further complicating its profile, DEAB also serves as a substrate for certain isoforms, notably ALDH3A1, for which it is an excellent substrate, and ALDH1A1, for which it is a very slow substrate.[2][3]
This promiscuous behavior underscores a critical principle: a compound structurally similar to DEAB, such as this compound, must be presumed non-selective until proven otherwise through rigorous experimental validation. The addition of the flexible ethoxy linker may alter its binding affinity and isoform preference, but the core pharmacophore remains.
A Systematic Framework for De-risking Cross-Reactivity
We propose a three-tiered approach to systematically evaluate the cross-reactivity of this compound. This workflow is designed to build a comprehensive selectivity profile, moving from broad biochemical screening to detailed mechanistic studies and finally to validation in a relevant cellular context.
Figure 1: A tiered experimental workflow for characterizing compound cross-reactivity.
Tier 1 Protocol: Broad-Spectrum Enzyme Inhibition Profiling
Causality: The first step is to map the compound's inhibitory landscape. An IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) is the standard metric for potency. By testing against a panel of related enzymes (the ALDH superfamily) and unrelated enzymes, we can simultaneously identify intended targets and flag potential off-target liabilities.
Step-by-Step Methodology:
-
Enzyme & Substrate Preparation:
-
Reconstitute recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, ALDH3A1) in their respective assay buffers. Keep enzymes on ice.
-
Prepare stock solutions of the corresponding aldehyde substrates and the NAD⁺ cofactor. The final substrate concentration in the assay should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[6]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create compound stocks for the desired final assay concentrations. A typical 11-point, 3-fold dilution series starting from 100 µM is recommended.
-
-
Assay Execution (96- or 384-well plate format):
-
Add assay buffer to all wells.
-
Add 1 µL of the DMSO-solubilized compound from the dilution series to the appropriate wells. For control wells, add 1 µL of pure DMSO (0% inhibition) and 1 µL of a known pan-inhibitor like DEAB at a saturating concentration (100% inhibition).
-
Add the enzyme to all wells except for a "no enzyme" blank. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding a mixture of the aldehyde substrate and NAD⁺.
-
Monitor the reaction progress by measuring the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the DMSO controls (0% and 100% inhibition).
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Tier 2 Protocol: Elucidating the Mechanism of Inhibition (MOI)
Causality: An IC₅₀ is condition-dependent and does not describe how a compound inhibits an enzyme. MOI studies reveal whether the inhibitor competes with the natural substrate, binds to a separate allosteric site, or binds only after the substrate has bound.[6][7] This knowledge is crucial for interpreting cellular activity, as a competitive inhibitor's effect can be overcome by high intracellular substrate levels.[8]
Figure 2: Simplified diagrams of reversible enzyme inhibition modalities.
Step-by-Step Methodology:
-
Experimental Setup:
-
Select one or two key ALDH isoforms identified as potent targets in Tier 1.
-
Design a matrix experiment. On one axis, vary the concentration of the aldehyde substrate (e.g., from 0.25x Kₘ to 10x Kₘ). On the other axis, include several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Assay Execution:
-
Perform the enzyme activity assay as described in the Tier 1 protocol for each condition in the matrix.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.
-
Alternatively, create a double reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Interpretation:
-
Competitive: Lines on the Lineweaver-Burk plot intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
Tier 3 Protocol: Cell-Based Target Engagement and Functional Assays
Causality: A compound's activity against a purified enzyme in a test tube does not guarantee its efficacy in a living cell.[9][10] Cell permeability, efflux pumps, metabolism, and the presence of high endogenous substrate concentrations can all drastically alter a compound's apparent potency and effect.[11] Cell-based assays are essential for validating that the compound reaches its intended target in a physiological context and produces a relevant functional outcome.[12][13]
Step-by-Step Methodology:
-
Cell Line Selection:
-
Choose a cancer cell line known to have high expression of the target ALDH isoform(s) (e.g., U87MG glioblastoma or HCT116 colon cancer cells for ALDH1A3).[1]
-
Include a negative control cell line with low or no expression of the target isoform.
-
-
ALDEFLUOR™ Assay for Target Engagement:
-
Harvest and suspend 1x10⁶ cells in ALDEFLUOR™ assay buffer.
-
Create several tubes:
-
Unstained Control: Cells only.
-
Positive Control: Cells + activated ALDEFLUOR™ substrate (BAAA).
-
DEAB Control: Cells + BAAA + DEAB (the kit's standard inhibitor).
-
Test Compound: Cells + BAAA + varying concentrations of this compound.
-
-
Incubate all tubes at 37°C for 45 minutes.
-
Analyze the cell populations by flow cytometry. A shift in the fluorescent population in the "Test Compound" tube relative to the "Positive Control" indicates inhibition of ALDH activity.
-
-
Downstream Functional Assays:
-
Colony Formation Assay: Seed cells at a low density and treat with the test compound for 7-14 days. This long-term assay measures the impact on a cell's ability to proliferate and form a colony, a key characteristic of cancer stemness often linked to ALDH activity.[4][13]
-
Cell Viability (MTT/ATP-based) Assay: Treat cells with a dose-response of the compound for 72 hours. This measures the compound's overall cytotoxicity. Comparing the EC₅₀ in ALDH-high vs. ALDH-low cell lines can provide evidence of on-target action.
-
Data Synthesis and Comparative Analysis
The ultimate goal is to generate a clear, quantitative comparison. The data from the preceding experiments should be consolidated to build a selectivity profile.
Table 1: Example Cross-Reactivity Profile for Compound X vs. DEAB
| Target | Compound X IC₅₀ (µM) | DEAB IC₅₀ (µM) | Compound X MOI | Selectivity Index (vs. ALDH1A3) |
| ALDH1A3 | 0.15 ± 0.02 | 0.80 ± 0.09 | Competitive | 1x |
| ALDH1A1 | 2.5 ± 0.3 | 0.06 ± 0.01 | Competitive | 16.7x |
| ALDH1A2 | > 50 | 1.2 ± 0.2 | - | > 333x |
| ALDH2 | 15.8 ± 1.9 | 0.5 ± 0.07 | Mixed | 105x |
| ALDH3A1 | > 50 | Substrate | - | > 333x |
| Unrelated Kinase | > 100 | > 100 | - | > 667x |
The Selectivity Index is calculated as (IC₅₀ for off-target / IC₅₀ for primary target). A higher number indicates greater selectivity.
Interpretation: In this hypothetical example, "Compound X" is more potent against the primary target (ALDH1A3) than the reference compound DEAB. More importantly, it displays significantly better selectivity, with a >100-fold window against ALDH2 and minimal activity against other tested isoforms. This profile would make it a much more reliable tool for studying ALDH1A3 biology than DEAB.
Alternative Compounds for Comparison
If this compound is found to be non-selective, researchers should consider other chemical scaffolds. The field is actively pursuing isoform-specific inhibitors. For example:
-
CM026 and CM037 have been identified as selective inhibitors of ALDH1A1.[14][15]
-
NR6 is a reported highly potent and selective inhibitor of ALDH1A3.[1]
-
Disulfiram is another well-known pan-ALDH inhibitor, approved for the treatment of alcoholism, that acts via a different, covalent mechanism.[3]
Comparing results to these more selective compounds can provide valuable context for the activity of a novel agent.
Conclusion
This compound, by its structural relation to the promiscuous inhibitor DEAB, carries a high probability of cross-reactivity within the ALDH enzyme superfamily. Relying on data from a single assay or target is scientifically unsound. The multi-tiered experimental framework presented here—spanning broad biochemical profiling, detailed mechanistic studies, and functional cellular validation—is essential for de-risking this liability. By rigorously applying this self-validating system, researchers can move beyond assumptions and build a robust, data-driven understanding of the compound's true selectivity and mechanism of action, ensuring that subsequent biological studies are built on a foundation of chemical certainty.
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A Comparative Guide to In Vitro and In Vivo Efficacy of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde Derivatives in Oncology Research
In the landscape of modern oncology drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is a rigorous path of multi-level validation. The 4-(2-(diethylamino)ethoxy)-benzaldehyde core structure has emerged as a versatile scaffold, giving rise to derivatives with significant potential as anticancer agents. These compounds primarily exhibit their therapeutic effects through the targeted inhibition of key oncogenic pathways, notably those involving Microtubule Affinity Regulating Kinase 4 (MARK4) and Aldehyde Dehydrogenase (ALDH).
This guide provides a comprehensive comparison of the methodologies and findings related to the in vitro and in vivo efficacy of two prominent classes of 4-(2-(diethylamino)ethoxy)-benzaldehyde derivatives: hydrazone derivatives targeting MARK4 and various analogues targeting ALDH. By delving into the experimental data and the rationale behind the chosen assays, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the preclinical evaluation of this promising class of compounds.
The Foundational Step: In Vitro Efficacy Assessment
The initial litmus test for any potential anticancer compound lies in its ability to selectively kill cancer cells in a controlled laboratory setting. In vitro assays are indispensable for high-throughput screening and for elucidating the mechanism of action at a cellular level.
Probing Cytotoxicity: The Rationale Behind Cell-Based Assays
The primary objective of in vitro testing is to determine a compound's cytotoxicity against various cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are fundamental in quantifying cell viability. The principle of the MTT assay hinges on the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter representing the potency of the compound.
In Vitro Efficacy of 4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives (MARK4 Inhibitors)
Recent studies have identified hydrazone derivatives of a closely related scaffold, 4-(2-(dimethylamino)ethoxy)benzohydrazide, as potent inhibitors of MARK4, a kinase implicated in cancer progression.[1] Two standout compounds, H4 and H19, have demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[1]
| Compound | Cell Line | IC50 (µM)[1] |
| H4 | MCF-7 (Breast Cancer) | 27.39 |
| A549 (Lung Cancer) | 45.24 | |
| H19 | MCF-7 (Breast Cancer) | 34.37 |
| A549 (Lung Cancer) | 61.50 |
These in vitro studies also revealed that these compounds induce apoptosis, a form of programmed cell death, in cancer cells, further validating their therapeutic potential.[1]
In Vitro Efficacy of 4-(Diethylamino)benzaldehyde (DEAB) Analogues (ALDH Inhibitors)
Another avenue of investigation has focused on analogues of 4-(diethylamino)benzaldehyde (DEAB) as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells and associated with drug resistance.[2] A study exploring various analogues demonstrated their superior antiproliferative activity against prostate cancer cell lines compared to the parent compound, DEAB.[2]
| Compound | DU145 (Prostate Cancer) IC50 (µM)[2] | PC3 (Prostate Cancer) IC50 (µM)[2] |
| DEAB | >200 | >200 |
| Analogue 14 | 61 | 47 |
| Analogue 18 | >200 | 114 |
The significantly lower IC50 values of these analogues compared to DEAB highlight the success of structural modifications in enhancing cytotoxic potency.[2]
The Crucial Transition: In Vivo Efficacy Evaluation
While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a complex living organism. In vivo models, particularly xenograft studies in mice, are the gold standard for preclinical evaluation of anticancer drugs, offering insights into a compound's pharmacokinetics, efficacy, and potential toxicity in a more clinically relevant setting.
The Xenograft Model: Simulating Human Cancer in an Animal Host
In a typical xenograft model, human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[3] This allows the cancer cells to grow into a solid tumor, upon which the test compound is administered. The primary endpoint of such studies is the inhibition of tumor growth over time, which provides a direct measure of the compound's in vivo efficacy.
Although direct in vivo efficacy data for the aforementioned H4, H19, and the DEAB analogues from the cited studies are not yet published, the promising in vitro results strongly warrant such investigations. For instance, a novel dual inhibitor of MARK3 and MARK4, PCC0208017, has shown anti-tumor properties in a xenograft cancer model at a dose of 100 mg/kg, demonstrating the potential of MARK inhibitors in vivo.[4] However, the use of DEAB itself for cancer treatment has been limited by a lack of evidence from animal experiments.[5]
Bridging the Gap: The In Vitro-In Vivo Correlation
The transition from a controlled in vitro environment to a complex in vivo system is not always seamless. Several factors can influence the correlation between the efficacy observed in cell culture and that in an animal model.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in vivo efficacy. A compound that is highly potent in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to suboptimal concentrations at the tumor site.
-
Tumor Microenvironment: The tumor microenvironment, which includes stromal cells, blood vessels, and the extracellular matrix, can significantly impact drug delivery and efficacy. These factors are absent in standard 2D cell culture systems.
-
Toxicity: A compound may exhibit acceptable toxicity in cell lines but cause unforeseen adverse effects in an animal model, limiting the achievable therapeutic dose.
A successful drug candidate is one that not only demonstrates potent in vitro activity but also possesses favorable pharmacokinetic and toxicological profiles that allow for effective tumor growth inhibition in vivo.
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms of action and the experimental processes involved, the following diagrams provide a visual representation of the key concepts discussed.
Caption: A streamlined workflow from in vitro screening to in vivo validation for anticancer drug discovery.
Caption: Proposed mechanism of action for MARK4 inhibitors in cancer.[6]
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Benchmarking the performance of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde as a corrosion inhibitor
In the relentless battle against metal degradation, the strategic deployment of corrosion inhibitors is paramount. This guide provides a comprehensive performance benchmark of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde and its structural analogs against other established organic corrosion inhibitors. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document synthesizes experimental data to offer a clear, objective comparison, grounded in scientific integrity.
Introduction: The Imperative of Corrosion Inhibition
Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in significant economic losses and safety hazards. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this damage, particularly in acidic environments encountered in industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons, which facilitate adsorption.[1][2]
This guide focuses on the performance of benzaldehyde derivatives, a class of organic compounds that have shown significant promise as corrosion inhibitors. We will delve into the performance of a specific analog of this compound and compare it with other benzaldehyde-based inhibitors to provide a clear perspective on their relative efficacies.
The Subject of Analysis: this compound and its Analog
Comparative Benchmarking: Performance Against Alternative Inhibitors
To provide a robust evaluation, we will compare the performance of DEABT against two other benzaldehyde derivatives that have been experimentally evaluated as corrosion inhibitors for mild steel in acidic media:
-
4-Nitrobenzaldehyde (BA-2) : A benzaldehyde derivative with a strong electron-withdrawing nitro group.[5][6]
-
2-(4-chlorobenzylidene)-N-phenylhydrazinecarbothioamide (a chlorinated benzaldehyde derivative) : A compound with a chloro-substituted aromatic ring.[7][8]
The following sections will present a detailed comparison based on key performance metrics obtained from experimental studies.
Quantitative Performance Metrics
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (η%) , which represents the percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence. Another critical parameter is the corrosion current density (i_corr) , a measure of the corrosion rate obtained from electrochemical techniques. A lower i_corr value signifies better corrosion protection.
Table 1: Comparative Performance of Benzaldehyde-Derived Corrosion Inhibitors
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (η%) | Corrosion Current Density (i_corr) (A/cm²) | Reference |
| 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) | 6061 Al-15 vol. pct. SiC(p) | 0.5 M H₂SO₄ | 400 ppm | 80% | Not explicitly stated in A/cm² | [3][4] |
| 4-Nitrobenzaldehyde (BA-2) | Mild Steel | 1 M HCl | 500 ppm | 93.3% | Not explicitly stated in A/cm² | [5][6] |
| 2-(4-chlorobenzylidene)-N-phenylhydrazinecarbothioamide | Mild Steel | 1.0 M HCl | Not Specified | 93.38% | Not explicitly stated in A/cm² | [7][8] |
Note: Direct comparison of i_corr values is challenging due to variations in experimental setups and reporting formats across different studies. However, the high inhibition efficiencies reported for all three compounds indicate their effectiveness.
Mechanistic Insights: How They Work
The primary mechanism of action for these organic inhibitors is adsorption onto the metal surface, which can be either physical (physisorption) or chemical (chemisorption).[1]
-
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption involves the formation of a coordinate bond between the heteroatoms (N, O, S) in the inhibitor molecule and the vacant d-orbitals of the metal atoms.[1]
The adsorption of these inhibitors typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.[5]
The polarization behavior of an inhibitor indicates whether it predominantly affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type). Most benzaldehyde derivatives, including the ones discussed, act as mixed-type inhibitors , meaning they suppress both the anodic and cathodic reactions of the corrosion process.[5][7]
Experimental Protocols: The Foundation of Our Data
The performance data presented in this guide is derived from standard and well-validated experimental techniques in corrosion science. Understanding these methods is crucial for interpreting the results accurately.
Weight Loss Measurements
This is a straightforward and widely used method to determine the corrosion rate. It involves exposing a pre-weighed metal coupon to the corrosive environment with and without the inhibitor for a specific duration. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.
Experimental Workflow for Weight Loss Measurement
Caption: Workflow for Weight Loss Corrosion Measurement.
Electrochemical Techniques
Electrochemical methods provide faster and more detailed information about the corrosion process and the inhibitor's mechanism.
-
Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot, from which the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc) are determined. These parameters provide insights into the kinetics of the corrosion reaction and the inhibitor's mode of action (anodic, cathodic, or mixed).[3]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. By analyzing the impedance data, one can determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An increase in R_ct in the presence of an inhibitor indicates effective corrosion protection.[9]
Experimental Setup for Electrochemical Measurements
Sources
- 1. Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
- 3. scispace.com [scispace.com]
- 4. "4-(N,N-diethylamino)benzaldehyde thiosemicarbazone as corrosion inhibi" by G M. Pinto, J Nayak et al. [digital.car.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cms.atu.edu.iq [cms.atu.edu.iq]
Safety Operating Guide
A Guide to the Responsible Disposal of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound and its Potential Hazards
A thorough risk assessment is the foundation of safe disposal. While a specific SDS for 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde is not available, we can infer its potential hazards from analogous compounds such as 4-[2-(Dimethylamino)ethoxy]benzaldehyde and 4-(Diethylamino)benzaldehyde.
Based on these related compounds, it is prudent to handle this compound as a substance that is:
Environmentally, benzaldehyde derivatives can be harmful to aquatic life with long-lasting effects.[3] Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams.
| Hazard Classification | Potential Effects | Source Compound Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed. | 4-[2-(Dimethylamino)ethoxy]benzaldehyde[4] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | 4-(Diethylamino)benzaldehyde[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | 4-(Diethylamino)benzaldehyde[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 4-(Diethylamino)benzaldehyde[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | 4-(Diethylamino)benzaldehyde[1][2] |
| Aquatic Hazard | Potentially harmful to aquatic life. | Benzaldehyde derivatives in general[3] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to guide you through the compliant disposal of this compound, in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[5][6][7]
Step 1: Waste Characterization
The first crucial step is to determine if the waste is considered hazardous under RCRA. Given the data from analogous compounds, it is safest to assume that waste containing this compound is hazardous.
-
Action: Treat all waste containing this compound (pure substance, solutions, and contaminated materials) as hazardous waste.
Step 2: Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Action:
-
Designate a specific, labeled waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Use a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Step 3: Labeling
Accurate and thorough labeling is a cornerstone of safe waste management.
-
Action:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the potential hazards: "Toxic," "Irritant."
-
Record the accumulation start date.
-
Step 4: Storage
Safe storage of hazardous waste is critical to prevent spills and exposure.
-
Action:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[5]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Step 5: Disposal
Hazardous waste must be disposed of through a licensed hazardous waste vendor.
-
Action:
-
Once the container is full, or within the time limits specified by your institution's EHS department (typically 12 months for academic labs under Subpart K), arrange for a waste pickup.[8]
-
Contact your institution's EHS department to schedule the pickup.
-
Ensure all paperwork provided by the EHS department is completed accurately.
-
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. uhcl.edu [uhcl.edu]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
Personal protective equipment for handling 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Part 1: Gather Information
I have performed a series of Google searches and have gathered several Safety Data Sheets (SDS) and chemical resistance guides. The key information I've extracted is:
-
Hazards of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde and similar compounds:
-
Causes skin irritation and in some cases, severe skin corrosion/irritation (Category 1B).[1]
-
Causes serious eye damage/irritation (Category 1).[1]
-
Harmful if swallowed (Acute oral toxicity, Category 4).[1]
-
Toxic in contact with skin (Acute dermal toxicity, Category 3).[2][3]
-
May cause an allergic skin reaction.[4]
-
Harmful to aquatic life with long-lasting effects.[4]
-
-
Recommended PPE from SDS:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are consistently recommended.[1][3][5] A face shield is advised when there's a splash hazard.[6][7][8]
-
Skin Protection: Protective gloves and clothing are mandatory.[1][2][3] Specifically, impervious clothing or a chemical-resistant apron is recommended.[3][7]
-
Hand Protection: The SDS consistently calls for "protective gloves".[1][2][3][4] I will need to synthesize information from glove resistance charts to provide specific recommendations. Nitrile gloves are mentioned as providing good short-term protection against a range of chemicals but have poor resistance to others.[6][9][10] Butyl gloves are noted for their resistance to aldehydes.[11] A chemical resistance chart shows "Limited Use" or "Not Recommended" for benzaldehyde with nitrile and latex gloves, but "Good" for butyl gloves.[12] This is a crucial detail.
-
Respiratory Protection: Use is recommended only in a well-ventilated area or under a chemical fume hood.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[3][5]
-
-
Handling and Storage:
-
Disposal:
-
Emergency Procedures:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][2]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
Spills: Clean up spills immediately. Avoid generating dust. Use dry clean-up procedures. Wear full protective clothing.[4][13]
-
Part 2: Structure and Content Plan
Based on the gathered information, I will now structure the guide.
-
Title: A Comprehensive Guide to Personal Protective Equipment for Handling this compound
-
Introduction: Briefly introduce the compound, its role in research, and emphasize that its potent reactivity necessitates stringent safety protocols.
-
Section 1: Hazard Assessment - Understanding the Risks. This section will detail the identified hazards (skin corrosion, eye damage, respiratory irritation, toxicity) and explain why these necessitate specific PPE. I will cite the SDS for these claims.
-
Section 2: Core PPE Framework: Your Essential Armor. This will be the main section, broken down by body part.
-
2.1: Respiratory Protection: Mandate the use of a chemical fume hood as the primary control. Discuss when a respirator might be needed.
-
2.2: Eye and Face Protection: Start with the baseline of safety glasses with side shields, then escalate to chemical splash goggles, and finally, a face shield for larger quantities or splash risks.
-
2.3: Body Protection: Detail the requirements for a lab coat (and what kind), long pants, and closed-toe shoes. Mention the need for a chemical-resistant apron for larger volumes.
-
2.4: Hand Protection - A Critical Choice: This will be a detailed subsection. I will explain the inadequacy of standard nitrile gloves for prolonged contact based on data for similar aldehydes. I will strongly recommend using thicker nitrile gloves for splash protection only and changing them immediately upon contact. For more extensive handling, I will recommend Butyl or other highly resistant gloves, citing the chemical resistance charts. I will create a table summarizing glove choices.
-
-
Section 3: Operational Plan: From Preparation to Disposal. This section will provide step-by-step procedures.
-
3.1: Workflow for Safe Handling: A visual workflow created with DOT language showing the decision process for PPE selection based on the task (e.g., weighing small vs. large quantities).
-
3.2: Protocol for Donning and Doffing PPE: A clear, numbered list to prevent cross-contamination.
-
3.3: Spill Response Protocol: Immediate actions for small and large spills.
-
-
Section 4: Disposal Plan: Managing Contaminated Waste.
-
Instructions for disposing of contaminated gloves, lab coats, and other materials.
-
Guidelines for disposing of the chemical waste itself, directing the user to follow institutional and local regulations.
-
-
References: A complete, numbered list of all cited sources with clickable links.
Part 3: Visualization and Formatting Plan
-
Table: I will create a table in Section 2.4 to summarize glove selection based on the task (e.g., "Weighing <1g", "Liquid Transfer >10mL", "Full Synthesis").
-
DOT Graph: In Section 3.1, I will create a DOT graph. The graph will start with "Assess Task" and branch based on quantity and procedure (e.g., "Solid Weighing" vs. "Liquid Transfer") to recommend the appropriate level of PPE (e.g., "Goggles + Lab Coat + Nitrile Gloves (Splash)" vs. "Face Shield + Apron + Butyl Gloves"). I will adhere to the specified color and contrast rules.
-
Citations: I will add in-text citations [cite: X] at the end of every sentence that relies on the search results.
-
Formatting: I will use Markdown for headings, lists, and bolding to create a clear and readable guide.
This comprehensive plan covers all aspects of the user's request, ensuring scientific integrity, a logical structure, and the required formatting and visualizations. I am now ready to write the response.
As a Senior Application Scientist, I understand that your focus is on groundbreaking research. My objective is to provide you with the critical safety and handling information for this compound, ensuring that your work can proceed both safely and efficiently. This guide moves beyond mere compliance, offering a framework for risk assessment and operational planning rooted in the specific hazards of this compound.
Hazard Assessment: Understanding the Risks of this compound
This compound is a reactive organic compound. Its hazard profile, as outlined in safety data sheets, necessitates a rigorous approach to personal protection.[1] The primary dangers involve severe damage to the skin and eyes, respiratory irritation, and significant toxicity if absorbed through the skin or ingested.[1][2][3]
-
Skin Corrosion (Category 1B): This is not a mild irritant. Direct contact can cause severe skin burns and damage.[1]
-
Serious Eye Damage (Category 1): Splashes pose an immediate threat of serious, potentially irreversible, damage to the eyes.[1]
-
Acute Dermal Toxicity (Category 3): The compound is toxic if it comes into contact with the skin, meaning absorption through the skin can have systemic effects.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory system.[2][3]
-
Acute Oral Toxicity (Category 4): The substance is harmful if swallowed.[1]
Understanding these specific hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE). The "why" behind each piece of equipment is to create an impermeable barrier against these routes of exposure.
Core PPE Framework: Your Essential Armor
A multi-layered approach to PPE is essential. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense. All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
2.1. Eye and Face Protection
Given the severe risk of eye damage, robust protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Recommended for All Handling: Due to the Category 1 eye damage risk, chemical splash goggles that form a seal around the eyes should be worn for all procedures, including weighing and transfers.[3][8]
-
Required for Splash Risks: When handling larger volumes (>50 mL) or performing vigorous reactions, a full-face shield must be worn over chemical splash goggles to protect the entire face.[6][7][8]
2.2. Body Protection
Your personal clothing is not a substitute for chemical protection.
-
Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is mandatory.[6] Avoid polyester or acrylic blend lab coats as they can melt and fuse to the skin upon chemical contact or fire.
-
Chemical Apron: For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is required.[7]
-
Apparel: Always wear long pants and fully enclosed shoes.[6] Skin exposure on legs, ankles, or feet is a common and preventable injury.
2.3. Hand Protection: A Critical Choice
The selection of appropriate gloves is arguably the most critical decision for preventing skin exposure and dermal toxicity. Standard disposable nitrile gloves are common in labs but are not suitable for prolonged contact with aromatic aldehydes.[6][12][14]
The causality here is critical: glove materials can be degraded or permeated by chemicals. Permeation is the process where a chemical passes through a glove material on a molecular level, often with no visible change to the glove itself.[15] While standard nitrile gloves offer temporary splash protection, they are not recommended for immersion or extended handling of this compound.[10][14] Butyl rubber gloves show greater resistance to aldehydes and are a more protective choice for extended work.[11][12]
| Task / Scenario | Primary Glove Recommendation | Rationale |
| Splash Protection Only (e.g., handling sealed containers) | Standard Nitrile Gloves (min. 5 mil) | Provides a barrier for incidental contact. Must be removed and replaced immediately upon any splash.[10] |
| Weighing & Small Transfers (< 5g or < 10mL) | Thicker Nitrile Gloves (>8 mil) or Double Gloving (Nitrile) | Increases breakthrough time for small, quick tasks. Inspect outer glove frequently. |
| Extended Use / Large Transfers (> 5g or > 10mL) | Butyl Rubber Gloves | Offers superior resistance to aldehydes, providing a more robust barrier for tasks with higher exposure potential.[11][12] |
Self-Validating Protocol: Always inspect gloves for tears or pinholes before use. After any handling session, hold the gloved hand up and carefully check for any discoloration or change in texture, which could indicate degradation.[15] Remove gloves immediately if any breach is suspected.
Operational and Disposal Plans
A safe experiment is a well-planned one. This includes the setup, the procedure itself, and the cleanup.
3.1. PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
3.2. Step-by-Step Donning and Doffing Procedure
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Put on your lab coat and fasten all buttons.
-
Put on inner gloves (if double-gloving).
-
Put on chemical splash goggles.
-
Put on a face shield (if required).
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Inspect Gloves: Before removing anything, inspect your gloves for contamination. If contaminated, clean the outside of the gloves if possible, or remove them with extreme care.
-
Remove Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off inside out. Dispose of them immediately.
-
Remove Face Shield/Goggles: Remove from the back of your head. Do not touch the front surface.
-
Remove Lab Coat: Remove by rolling it down your arms, keeping the contaminated outside folded inward.
-
Remove Inner Gloves: Use the same technique as in step 2.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4][13]
3.3. Emergency Spill Response
-
Alert Personnel: Alert others in the lab immediately.
-
Evacuate: If the spill is large, evacuate the area.
-
Don PPE: Before cleaning, don the highest level of recommended PPE, including butyl gloves, splash goggles, a face shield, and a chemical apron.
-
Contain: Use a dry absorbent material (like vermiculite or sand) to contain the spill. Avoid generating dust.[4][13]
-
Clean: Carefully sweep or scoop the contained material into a labeled waste container.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (follow your institution's guidelines), followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste.
Disposal Plan: Managing Contaminated Waste
Proper disposal is the final step of a safe procedure.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes that have come into contact with the chemical, must be placed in a designated, sealed hazardous waste bag or container.[13]
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Regulatory Compliance: Always follow your institution's specific waste disposal protocols and local environmental regulations. Never dispose of this chemical or contaminated materials in the standard trash or down the drain.[1]
By integrating this guidance into your laboratory's standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Bio-Synthesis Inc. (n.d.). Safety Data Sheet: 4-(Dimethylamino)benzaldehyde. [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Milwaukee. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-(dimethylamino)benzaldehyde. [Link]
-
International Safety, Inc. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]
-
University of Tennessee, Knoxville EHS. (n.d.). Personal Protective Equipment (PPE). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 411674, this compound. [Link]
-
Trimaco. (2023). Essential Chemical PPE. [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]
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- 2. fishersci.com [fishersci.com]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemos.de [chemos.de]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. trimaco.com [trimaco.com]
- 8. wm.edu [wm.edu]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. bio.vu.nl [bio.vu.nl]
- 14. glovesbyweb.com [glovesbyweb.com]
- 15. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
